NSC59984
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRIGNWBRHBFV-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NSC59984: A Dual-Pronged Approach to Reactivating Tumor Suppression in Cancers with Mutant p53
For Immediate Release
This technical guide delineates the intricate mechanisms of action of the small molecule NSC59984, a promising therapeutic agent in the landscape of targeted cancer therapy. Primarily focusing on malignancies harboring mutant p53, this compound orchestrates a sophisticated cellular response, culminating in the degradation of the oncogenic mutant p53 protein and the reactivation of tumor suppressor pathways. This document provides an in-depth analysis of its dual mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Core Mechanisms of Action: A Two-Fold Strategy
This compound exhibits a nuanced approach to combatting cancer cells with aberrant p53 function. Its efficacy stems from two interconnected pathways that converge on the elimination of mutant p53 and the restoration of downstream tumor-suppressive signaling.
Restoration of p53 Pathway Signaling through p73 Activation and Mutant p53 Degradation
This compound directly targets the stability of the mutant p53 protein. It facilitates the degradation of various forms of mutant p53 through the MDM2-mediated ubiquitin-proteasome system.[1][2][3] This targeted degradation alleviates the dominant-negative effects and gain-of-function activities of mutant p53.[1][2]
Crucially, the depletion of mutant p53 unleashes the activity of the p53 family member, p73. Activated p73 then transcriptionally activates downstream targets of the wild-type p53 pathway, effectively restoring crucial tumor-suppressive functions such as apoptosis. This leads to p73-dependent cancer cell death with minimal toxicity to normal cells. Preclinical studies have demonstrated that this compound can synergize with conventional chemotherapeutic agents like CPT11 to enhance cell death in mutant p53-expressing colorectal cancer cells.
Induction of Mutant p53 Degradation via a ROS-ERK2-MDM2 Axis
A second, interconnected mechanism involves the induction of reactive oxygen species (ROS) within cancer cells. This compound treatment leads to an increase in cellular ROS, which in turn promotes the sustained phosphorylation of extracellular signal-regulated kinase 2 (ERK2).
This activated, phosphorylated ERK2 then phosphorylates MDM2 at serine-166. This phosphorylation event enhances the binding of MDM2 to mutant p53, facilitating its ubiquitination and subsequent degradation by the proteasome. This ROS-dependent pathway highlights a vulnerability in cancer cells with high basal ROS levels and stabilized mutant p53. The efficacy of this compound in degrading mutant p53 and its antitumor effects are increased in cells with higher cellular ROS.
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50) of this compound in various cell lines, demonstrating its selectivity for cancer cells, particularly those with mutant p53, over normal cells.
| Cell Line Category | Number of Cell Lines (n) | Mean EC50 (µM) ± SD |
| Normal Fibroblast Cells | 3 | > 30 |
| p53 Mutant Cancer Cells | 9 | 5.2 ± 2.1 |
| Wild-Type p53 Cancer Cells | 3 | 12.5 ± 3.5 |
Data extracted from cell viability assays after 72 hours of this compound treatment.
Key Experimental Protocols
A comprehensive understanding of the mechanism of this compound has been elucidated through a series of key in vitro and in vivo experiments.
Cell Viability and Cytotoxicity Assays
-
Protocol: Cancer and normal cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability is assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to DMSO-treated control cells. EC50 values are calculated using nonlinear regression analysis in software such as PRISM (GraphPad).
Western Blot Analysis
-
Protocol: To determine the effect of this compound on protein expression, cells are treated with the compound for specified times. Whole-cell lysates are prepared, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., mutant p53, p73, p21, p-ERK, total ERK, MDM2). Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
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Purpose: This technique is crucial for observing the degradation of mutant p53 and the upregulation or phosphorylation of key signaling proteins.
Immunoprecipitation and Ubiquitination Assays
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Protocol: To investigate the interaction between MDM2 and mutant p53 and the ubiquitination of mutant p53, cells are treated with this compound, often in the presence of a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated proteins. Cell lysates are incubated with an antibody against mutant p53 or MDM2 to immunoprecipitate the protein of interest and its binding partners. The immunoprecipitates are then analyzed by Western blotting using antibodies against ubiquitin, MDM2, or mutant p53.
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Purpose: This assay provides direct evidence for the this compound-induced, MDM2-mediated ubiquitination of mutant p53.
Colony Formation Assay
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Protocol: Cells are seeded at a low density in 6-well plates and treated with this compound. After a period of incubation (typically 10-14 days) to allow for colony growth, the colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.
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Purpose: This long-term assay assesses the effect of this compound on the clonogenic survival and proliferative capacity of cancer cells.
In Vivo Xenograft Studies
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Protocol: Human cancer cells expressing mutant p53 are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry.
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Purpose: These studies are essential to confirm the anti-tumor efficacy of this compound in a living organism.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of NSC59984 in p53 Pathway Restoration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest and apoptosis, and it is mutated in over 50% of human cancers.[1] These mutations often lead to a loss of tumor-suppressive function and the acquisition of oncogenic "gain-of-function" (GOF) properties, contributing to tumor progression and therapeutic resistance.[1][2] The small molecule NSC59984 has emerged as a promising therapeutic agent that restores the p53 signaling pathway, not by refolding mutant p53, but through a unique dual mechanism. This compound induces the degradation of GOF mutant p53 via a reactive oxygen species (ROS)-dependent pathway and simultaneously activates the p53 family member, p73, to reinstate transcriptional control over p53 target genes.[1][3] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data and key experimental protocols.
Introduction: The Challenge of Mutant p53 in Cancer
The p53 protein functions as a crucial transcription factor that responds to cellular stress by orchestrating a variety of anti-proliferative responses. Inactivation of the p53 pathway is a near-universal feature of human cancers. While wild-type p53 is maintained at low levels by its E3 ubiquitin ligase, MDM2, various stress signals stabilize and activate p53. However, missense mutations in the TP53 gene often result in the expression of a highly stable, full-length mutant protein that accumulates in the nucleus.
This accumulation leads to two oncogenic outcomes:
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Loss-of-Function: The mutant protein is incapable of binding to p53 response elements in DNA, thereby ablating its tumor suppressor functions.
-
Gain-of-Function (GOF): The mutant p53 protein acquires new oncogenic functions, often by interacting with other transcription factors to promote proliferation, invasion, and chemoresistance.
Therefore, therapeutic strategies aimed at either restoring wild-type function or eliminating the GOF mutant p53 protein represent a highly attractive approach for cancer treatment. This compound is a first-in-class small molecule identified through a functional screen for its ability to restore p53 pathway signaling specifically in cancer cells expressing mutant p53.
Core Mechanism of Action of this compound
This compound employs a dual-pronged strategy to restore p53 signaling. It does not restore a wild-type conformation to mutant p53. Instead, it induces the degradation of mutant p53 and activates p73, a p53 homolog that is rarely mutated in cancer.
Degradation of Mutant p53 via the ROS-ERK2-MDM2 Axis
This compound triggers the degradation of various p53 mutants through the ubiquitin-proteasome system. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to the sustained activation (phosphorylation) of ERK2. Activated ERK2, in turn, phosphorylates the E3 ubiquitin ligase MDM2 at serine-166. This phosphorylation event enhances the binding of MDM2 to mutant p53, leading to the latter's ubiquitination and subsequent degradation by the proteasome. This mechanism specifically targets mutant p53 for degradation while leaving wild-type p53 unaffected.
Pathway Restoration through p73 Activation
In many cancer cells, the GOF mutant p53 protein binds to and sequesters p73, inhibiting its tumor-suppressive activity. By promoting the degradation of mutant p53, this compound liberates p73 from this inhibitory complex. The released and active p73 can then function as a transcription factor, binding to the promoters of canonical p53 target genes such as p21, PUMA, and NOXA. The upregulation of these genes re-establishes the p53 pathway, leading to cell cycle arrest and apoptosis in a p73-dependent manner.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cell lines, demonstrating selectivity for cancer cells over normal cells and a potent ability to modulate p53 target genes.
Table 1: Efficacy (EC50) of this compound in Human Cell Lines EC50 values were determined after 72 hours of treatment.
| Cell Line | Cancer Type | p53 Status | EC50 (µM, Mean ± SD) |
| SW480 | Colorectal | Mutant (R273H/P309S) | 5.2 ± 0.6 |
| DLD-1 | Colorectal | Mutant (S241F) | 6.8 ± 0.9 |
| HT-29 | Colorectal | Mutant (R273H) | 7.5 ± 1.1 |
| HCT116 | Colorectal | Wild-Type | 10.5 ± 1.5 |
| HCT116 p53-/- | Colorectal | Null | 8.38 |
| MRC5 | Normal Lung Fibroblast | Wild-Type | > 25 |
| Normal Fibroblasts (Pooled) | Normal | Wild-Type | 34.2 ± 4.5 |
Data compiled from studies including Zhang et al. (2015).
Table 2: Effect of this compound on p53 Target Gene Expression in SW480 Cells
| Gene | Modality | Treatment (25 µM this compound) | Fold Change vs. DMSO Control |
| p21 | mRNA | 3 hours | ~ 4.5 |
| Protein | 8 hours | Significant Upregulation | |
| Puma | mRNA | 3 hours | ~ 3.0 |
| Protein | 8 hours | Significant Upregulation | |
| Noxa | mRNA | 3 hours | ~ 3.5 |
| Protein | 8 hours | Significant Upregulation | |
| DR5 | Protein | 8 hours | Significant Upregulation |
Data represents findings from studies where this compound treatment led to dose-dependent increases in both mRNA and protein levels of these target genes.
Key Experimental Protocols
The following are summarized methodologies for experiments crucial to elucidating the function of this compound.
Cell Viability Assay
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Cell Plating: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or DMSO as a vehicle control.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
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Quantification: Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Analysis: Normalize luminescence data to the DMSO control wells and calculate EC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
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Cell Lysis: Plate cells and treat with this compound for the desired time (e.g., 8 hours for target proteins, 16 hours for degradation studies). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
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Transfer: Transfer separated proteins to a PVDF membrane.
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Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-p-MDM2 Ser166, anti-β-actin) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation for Ubiquitination
This workflow is used to demonstrate that this compound enhances the ubiquitination of mutant p53.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
NSC59984: A Promising Agent for Mutant p53 Degradation in Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule NSC59984 as a therapeutic agent targeting mutant p53 for degradation. Over 50% of human cancers harbor mutations in the p53 gene, which not only abolish its tumor suppressor function but can also confer oncogenic gain-of-function (GOF) properties, contributing to tumor progression and therapeutic resistance.[1][2] this compound has emerged as a promising compound that can induce the degradation of mutant p53, restore p53 pathway signaling, and inhibit tumor growth.[1][2] This document details the mechanism of action, quantitative efficacy, experimental protocols, and relevant signaling pathways associated with this compound.
Quantitative Data Summary
The efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | EC50 (µM) of this compound (72h treatment) | Reference |
| SW480 | Mutant p53 | Not explicitly stated, but induces p53 target genes | [1] |
| DLD-1 | Mutant p53 | Not explicitly stated, but induces p53 target genes | |
| HCT116 | Wild-type p53 | Not explicitly stated, but upregulates p21 | |
| HCT116 p53-/- | p53-null | 8.38 | |
| Normal Fibroblasts | Wild-type p53 | Significantly higher than in cancer cells | |
| Mutant p53 Cancer Cells (average of 9 lines) | Mutant p53 | Lower than normal and wild-type p53 cancer cells | |
| Wild-type p53 Cancer Cells (average of 3 lines) | Wild-type p53 | Higher than mutant p53 cancer cells |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Duration | Tumor Weight Reduction | Reference |
| DLD-1 (mutant p53) | This compound | 15 days | 34% (p<0.05) | |
| DLD-1 p73 knock-down (mutant p53) | This compound | 15 days | 18% | |
| HT29 (mutant p53) | This compound + BSO | 2 weeks | Significant suppression compared to single agent |
Mechanism of Action
This compound induces the degradation of mutant p53 through a multi-faceted mechanism involving the ubiquitin-proteasome system and the activation of specific signaling pathways.
MDM2-Mediated Ubiquitination and Proteasomal Degradation
This compound facilitates the degradation of mutant p53 via the E3 ubiquitin ligase MDM2. This process is dependent on the proteasome, as demonstrated by the rescue of mutant p53 levels upon treatment with the proteasome inhibitor MG132. The interaction between mutant p53 and MDM2 is enhanced by this compound-induced phosphorylation of MDM2 at Serine 166 and mutant p53 at Threonine 55. Inhibition of MDM2 with nutlin-3 partially reverses the this compound-mediated degradation of mutant p53, confirming the crucial role of MDM2.
The ROS-ERK2-MDM2 Signaling Axis
A key signaling pathway activated by this compound involves the generation of reactive oxygen species (ROS). Increased ROS levels lead to the sustained phosphorylation and activation of ERK2. Activated ERK2, in turn, phosphorylates MDM2 at Serine 166, which enhances its binding to mutant p53 and subsequent ubiquitination and degradation. The requirement of this pathway is evidenced by the blockage of this compound-induced MDM2 phosphorylation and mutant p53 degradation upon treatment with the MEK1/2 inhibitor U0126.
Restoration of p53 Pathway Signaling via p73 Activation
In addition to degrading mutant p53, this compound restores wild-type p53-like signaling through the activation of the p53 family member, p73. By degrading mutant p53, which often sequesters and inhibits p73, this compound releases p73 to transcriptionally activate p53 target genes involved in apoptosis and cell cycle arrest, such as p21, Puma, and Noxa. The anti-tumor effects of this compound are significantly diminished in p73 knock-down models, highlighting the importance of p73 activation for its therapeutic efficacy.
Signaling and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis for Protein Expression
This protocol is for assessing the levels of mutant p53, p-MDM2, p-ERK2, p21, Puma, and Noxa following this compound treatment.
1. Cell Culture and Treatment:
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Culture cancer cells (e.g., SW480, DLD-1) in appropriate media to 70-80% confluency.
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Treat cells with desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 8, 16, or 24 hours).
2. Cell Lysis:
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Wash cells twice with ice-cold phosphate-buffered saline (PBS).
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer.
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Denature samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
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Perform electrophoresis to separate proteins by size.
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p53, anti-p-MDM2 Ser166, anti-p-ERK2, anti-p21, anti-Puma, anti-Noxa) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
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Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
Ubiquitination Assay
This protocol is to determine if this compound induces the ubiquitination of mutant p53.
1. Transfection:
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Transfect cells (e.g., SW480) with a hemagglutinin (HA)-tagged ubiquitin (HA-Ub) plasmid for 48 hours.
2. Cell Treatment:
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Treat the transfected cells with 25 µM this compound and the proteasome inhibitor MG132 (10 µM) for 16 hours.
3. Immunoprecipitation:
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Lyse the cells as described in the Western Blot protocol.
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Pre-clear the cell lysates with protein A/G agarose beads.
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Incubate the pre-cleared lysates with an anti-p53 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
4. Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
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Perform Western blotting as described above, using an anti-HA antibody to detect ubiquitinated p53.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA levels of p53 target genes.
1. Cell Treatment and RNA Isolation:
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Treat cells with this compound for the desired time (e.g., 3 hours).
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
2. cDNA Synthesis:
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Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., SuperScript II First-Strand Synthesis System).
3. Real-Time PCR:
-
Perform quantitative PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., p21, Puma, Noxa) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
In Vivo Xenograft Studies
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
1. Cell Implantation:
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Subcutaneously implant cancer cells (e.g., 2 x 10^6 DLD-1 or HT29 cells) mixed with Matrigel into the flanks of immunodeficient mice (e.g., nude mice).
2. Treatment:
-
Once tumors are established, randomize the mice into treatment and control groups.
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Administer this compound (e.g., 75 mg/kg) via intraperitoneal injection every 3 days. The control group receives vehicle (e.g., DMSO).
3. Tumor Measurement and Animal Monitoring:
-
Measure tumor volume regularly (e.g., every 3 days) using calipers.
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Monitor the body weight and overall health of the mice throughout the study.
4. Endpoint Analysis:
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At the end of the study (e.g., day 15 or 2 weeks), euthanize the mice and excise the tumors.
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Measure the final tumor weight.
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Tumors can be further processed for immunohistochemistry or Western blot analysis.
Conclusion
This compound represents a compelling therapeutic strategy for cancers harboring mutant p53. Its ability to induce mutant p53 degradation through the MDM2-proteasome pathway, coupled with the activation of p73-mediated tumor-suppressive signaling, provides a dual mechanism for combating cancer. The detailed preclinical data and established experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and similar compounds as novel anti-cancer agents. Further optimization and clinical evaluation are warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Discovery, Mechanism, and Preclinical Development of NSC59984
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Over 50% of human cancers harbor mutations in the p53 tumor suppressor gene, which not only inactivates its protective functions but often confers oncogenic gain-of-function (GOF) properties.[1][2] Targeting mutant p53 represents a compelling therapeutic strategy. This document provides a detailed technical overview of NSC59984, a first-in-class small molecule identified for its ability to induce the degradation of mutant p53 and restore tumor suppressor signaling pathways.[1] We will explore its discovery, intricate mechanism of action involving a novel signaling axis, preclinical efficacy in cancer models, and the experimental protocols used for its characterization.
Discovery and Identification
This compound (Structure available in Figure 1) was identified from a chemical library screen designed to find small molecules capable of restoring wild-type p53-responsive transcriptional activity in cancer cells expressing mutant p53.[3][4] The screening process prioritized compounds that could reactivate downstream p53 target genes, leading to the selection of this compound as a promising lead compound for further development.
Mechanism of Action
This compound's primary anti-tumor activity stems from its ability to induce the degradation of hyperstabilized mutant p53 protein. This is not achieved through direct enzymatic inhibition but by activating a specific signaling cascade, the ROS-ERK2-MDM2 axis, which ultimately flags mutant p53 for destruction by the cell's ubiquitin-proteasome system.
The ROS-ERK2-MDM2 Signaling Pathway
The mechanism unfolds in a multi-step process:
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Induction of ROS: this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).
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Sustained ERK2 Activation: The elevated ROS levels promote the constitutive phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase).
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MDM2 Phosphorylation: Activated ERK2 directly phosphorylates the E3 ubiquitin ligase MDM2 at serine-166.
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Mutant p53 Ubiquitination: Phosphorylated MDM2 exhibits enhanced binding to mutant p53, leading to its polyubiquitination.
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Proteasomal Degradation: The ubiquitinated mutant p53 is recognized and degraded by the proteasome, effectively depleting the cancer cell of this oncogenic protein.
Restoration of p53 Family Signaling via p73
The degradation of mutant p53 has a critical secondary effect: it liberates the tumor suppressor protein p73, a p53 family member, from an inhibitory complex with mutant p53. The now-active p73 can translocate to the nucleus and restore the transcriptional activity of the p53 pathway. This leads to the upregulation of key target genes such as p21, Puma, and Noxa, which collectively drive cell cycle arrest and apoptosis. This dual action—depleting an oncogene (mutant p53) while reactivating a tumor suppressor pathway (via p73)—underpins the potent anti-cancer effects of this compound.
Preclinical Data Summary
This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models.
In Vitro Efficacy
The compound has shown cytotoxic effects across a panel of human cancer cell lines harboring various p53 mutations, with notably lower efficacy against normal cells.
| Cell Line | Cancer Type | p53 Status | EC50 (µM) |
| DLD-1 | Colorectal | Mutant (S241F) | ~15 |
| SW480 | Colorectal | Mutant (R273H, P309S) | ~10 |
| HT29 | Colorectal | Mutant (R273H) | ~12 |
| HCT116 | Colorectal | Wild-Type | ~10 |
| HCT116 p53-/- | Colorectal | Null | 8.38 |
| Normal Fibroblasts | Normal | Wild-Type | > 25 |
| Table 1: Summary of this compound EC50 values after 72-hour treatment in various cell lines. Data compiled from reported graphical representations and text. |
In Vivo Efficacy
In a xenograft model using DLD-1 (mutant p53) colorectal cancer cells, this compound treatment suppressed tumor growth. The anti-tumor effect was found to be p73-dependent, as the compound had a significantly reduced effect on tumors where p73 was knocked down.
| Xenograft Model | Treatment Group | Result | p-value |
| DLD-1 | Control (Vehicle) | - | - |
| DLD-1 | This compound | 34% reduction in tumor weight | < 0.05 |
| DLD-1 (p73 knockdown) | Control (Vehicle) | - | - |
| DLD-1 (p73 knockdown) | This compound | 18% reduction in tumor weight | Not Significant |
| Table 2: In vivo efficacy of this compound in a DLD-1 colorectal cancer xenograft model after 15 days of treatment. |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
-
Cell Seeding: Plate 4,000 cells per well in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for the desired duration (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega, G7572) to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader or an imaging system like the IVIS imager. Data is typically normalized to the DMSO control wells.
Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment.
-
Cell Seeding: Seed a low density of cells (e.g., 250 cells/well) in 12-well plates.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of this compound for a fixed period (e.g., 3 days).
-
Recovery: Remove the drug-containing medium and replace it with fresh, drug-free complete medium.
-
Incubation: Culture the cells for approximately 2 weeks, changing the medium every 3 days, until visible colonies are formed.
-
Fixing and Staining: Aspirate the medium, wash wells with PBS, and fix the colonies with 10% formalin for 15 minutes. After fixation, stain the colonies with 0.05% crystal violet for 30 minutes.
-
Analysis: Gently wash away excess stain with water and allow the plates to air dry. Count the number of colonies in each well.
Intracellular ROS Detection
This protocol measures levels of intracellular ROS using the fluorescent probe 2′,7′-Dichlorofluorescin diacetate (DCFDA).
-
Cell Culture: Seed cells in a 96-well plate and treat with this compound as required for the experiment.
-
Probe Loading: Remove the treatment medium and incubate cells with DCFDA (Sigma-Aldrich, D6883) at a final concentration of 10 µM in serum-free medium for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or an IVIS imager for visualization.
Immunoprecipitation (IP) and Western Blot
This protocol is used to assess protein-protein interactions (e.g., MDM2 and mutant p53) and protein levels/phosphorylation status.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoprecipitation (for protein interactions):
-
Pre-clear lysate by incubating with Protein A/G agarose beads for 1 hour.
-
Incubate a standardized amount of protein (e.g., 500 µg) with the primary antibody of interest (e.g., anti-MDM2) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot:
-
Separate proteins from the whole-cell lysate or IP eluate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-p53, anti-p21) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound is a promising preclinical small molecule that targets a key vulnerability in a large fraction of human cancers: the stabilization of mutant p53. Its unique mechanism of action, which leverages an inducible ROS-ERK2-MDM2 axis to promote mutant p53 degradation, distinguishes it from other therapeutic strategies. By simultaneously eliminating the oncogenic gain-of-function of mutant p53 and reactivating the p73-dependent tumor suppressor pathway, this compound induces potent, cancer-selective cell death. The data summarized herein provides a strong rationale for its continued investigation and development as a novel agent for the treatment of p53-mutant cancers.
References
- 1. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Small Molecule NSC59984: A Technical Guide to p73 Activation and Tumor Suppression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its mutation in over 50% of human cancers not only abrogates its protective functions but can also confer gain-of-function (GOF) oncogenic properties. The small molecule NSC59984 has emerged as a promising therapeutic agent that circumvents the challenge of mutant p53 by activating its homolog, p73. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its ability to induce p73-dependent tumor suppression. It details the molecular pathways, presents quantitative data from key experiments, and provides the methodologies for reproducing these findings.
Mechanism of Action: A Dual-Pronged Approach
This compound exerts its anti-tumor effects through a sophisticated, dual-pronged mechanism that both eliminates the oncogenic mutant p53 and activates the tumor-suppressive p73 pathway.
Degradation of Mutant p53
This compound induces the degradation of mutant p53 protein via the MDM2-mediated ubiquitin-proteasome pathway[1][2][3]. This is a critical first step as mutant p53 can form inhibitory complexes with p73, thereby quenching its tumor-suppressive activity[1]. By promoting the degradation of mutant p53, this compound effectively releases p73 from this inhibition.
More recent studies have elucidated a more detailed pathway involving reactive oxygen species (ROS) and extracellular signal-regulated kinase 2 (ERK2). This compound treatment leads to an increase in intracellular ROS, which in turn promotes the sustained phosphorylation of ERK2[4]. This activated ERK2 then phosphorylates MDM2 at serine 166, enhancing its E3 ubiquitin ligase activity towards mutant p53, leading to its ubiquitination and subsequent degradation by the proteasome.
Activation of p73 and Restoration of p53 Pathway Signaling
With mutant p53 degraded, p73 is liberated and activated. This compound has been shown to restore wild-type p53 signaling specifically through the activation of p73 in cancer cells harboring mutant p53. Activated p73 functions as a transcription factor, binding to the regulatory regions of p53 target genes and upregulating their expression. This leads to the induction of key effector proteins involved in cell cycle arrest and apoptosis.
The activation of p73 by this compound is crucial for its tumor-suppressive effects. Studies have shown that the knockdown of p73 significantly diminishes the ability of this compound to induce cancer cell death and inhibit tumor growth in vivo.
Signaling Pathway
The signaling cascade initiated by this compound culminates in p73-mediated tumor suppression. The following diagram illustrates this intricate pathway.
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from published studies.
Table 1: EC50 Values of this compound in Cancer Cell Lines
| Cell Line | p53 Status | EC50 (µM) | Reference |
| HCT116 | p53-null | 8.38 | |
| SW480 | Mutant p53 | Not Specified | |
| DLD-1 | Mutant p53 | Not Specified | |
| HT29 | Mutant p53 | Not Specified | |
| Average (Mutant p53) | Mutant p53 | < 10 (implied) | |
| Average (Wild-type p53) | Wild-type p53 | Higher than mutant | |
| Average (Normal Fibroblasts) | Wild-type p53 | Higher than cancer cells |
Note: Specific EC50 values for all mutant p53 cell lines were not consistently reported in the abstracts. However, the data indicates a significantly lower EC50 in mutant p53-expressing cancer cells compared to normal cells.
Table 2: Effect of this compound on p53 Target Gene Expression
| Gene | Cell Line | Treatment | Fold Increase (mRNA) | Fold Increase (Protein) | Reference |
| p21 | DLD-1 | This compound | Significant Increase | Significant Increase | |
| PUMA | DLD-1 | This compound | Significant Increase | Not Specified | |
| Noxa | DLD-1 | This compound | Significant Increase | Not Specified | |
| DR5 | DLD-1 | This compound | Not Specified | Significant Increase | |
| p21 | SW480 | This compound | Significant Increase | Significant Increase | |
| PUMA | SW480 | This compound | Significant Increase | Not Specified | |
| Noxa | SW480 | This compound | Significant Increase | Not Specified |
Note: "Significant Increase" indicates a statistically significant upregulation as reported in the source, though precise fold-change values were not always provided in the abstracts.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow:
Protocol:
-
Seed cancer cells in 96-well opaque-walled plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader.
-
Normalize the data to the DMSO-treated control cells and calculate the EC50 values using appropriate software (e.g., Prism).
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as mutant p53, p73, p21, and cleaved PARP.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p73, p21, cleaved PARP, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion and Future Directions
This compound represents a novel and promising strategy in cancer therapy, particularly for tumors harboring mutant p53. Its ability to induce the degradation of oncogenic mutant p53 while simultaneously activating the tumor-suppressive p73 pathway provides a powerful two-pronged attack against cancer cells. The detailed mechanisms, including the recently identified role of the ROS-ERK2-MDM2 axis, offer further avenues for therapeutic exploitation and drug optimization.
Future research should focus on further elucidating the precise molecular interactions of this compound with its targets and exploring its efficacy in a broader range of cancer types. Additionally, combination therapies with conventional chemotherapeutic agents, such as CPT11, have shown synergistic effects and warrant further investigation in clinical settings. The continued study of this compound and similar p73-activating compounds holds significant promise for the development of more effective and targeted cancer treatments.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling NSC59984: A Promising Small Molecule for Restoring p53 Tumor Suppressor Function
A Technical Guide for Researchers and Drug Development Professionals
Abstract
NSC59984 is a small molecule that has emerged as a significant agent in cancer research, primarily for its ability to restore the function of the p53 tumor suppressor pathway, which is inactivated in over half of all human cancers. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's ability to induce the degradation of mutant p53 protein and activate p73-dependent signaling, supported by quantitative data, experimental methodologies, and visual representations of its molecular pathways.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, is a synthetic compound with a molecular formula of C12H15N3O4 and a molecular weight of 265.27 g/mol .[1][2][3] Its chemical identity is further defined by its SMILES string: CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)--INVALID-LINK--[O-].[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | [2] |
| Molecular Formula | C12H15N3O4 | |
| Molecular Weight | 265.27 g/mol | |
| CAS Number | 803647-40-7 | |
| Appearance | Yellow to brown powder | |
| Solubility | Soluble in DMSO (5 mg/ml) | |
| Storage | -20°C |
Mechanism of Action: A Dual Approach to Restoring p53 Signaling
This compound employs a dual mechanism to reactivate the p53 tumor suppressor pathway in cancer cells harboring mutant p53. This involves the degradation of the mutant p53 protein and the activation of the p53 family member, p73.
Induction of Mutant p53 Degradation via the ROS-ERK2-MDM2 Axis
This compound triggers an increase in intracellular reactive oxygen species (ROS), which leads to the sustained phosphorylation and activation of extracellular signal-regulated kinase 2 (ERK2). Activated ERK2 then phosphorylates MDM2, an E3 ubiquitin ligase, at serine 166. This phosphorylation event enhances the binding of MDM2 to mutant p53, leading to the ubiquitination and subsequent degradation of mutant p53 by the proteasome. This targeted degradation of the oncogenic mutant p53 protein is a critical step in restoring normal tumor suppressor function.
Activation of p73-Dependent Apoptosis
In parallel to promoting mutant p53 degradation, this compound activates p73, a homolog of p53. By degrading mutant p53, which often sequesters and inhibits p73, this compound releases p73, allowing it to transactivate downstream target genes involved in apoptosis and cell cycle arrest, such as p21, PUMA, and Noxa. This p73-dependent restoration of the p53 signaling pathway leads to the selective induction of apoptosis in cancer cells.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in various cancer cell lines and in vivo models, demonstrating its potential as a therapeutic agent.
In Vitro Cytotoxicity
This compound exhibits selective cytotoxicity against cancer cells, with significantly lower EC50 values in cancer cell lines compared to normal cells.
Table 2: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | EC50 (µM) | Reference(s) |
| SW480 | Colorectal | Mutant | Not specified, but effective | |
| DLD-1 | Colorectal | Mutant | Not specified, but effective | |
| HCT116 | Colorectal | Wild-type | >25 | |
| p53-null HCT116 | Colorectal | Null | 8.38 |
In Vivo Antitumor Activity
In vivo studies using xenograft models of human colorectal cancer have shown that this compound can significantly inhibit tumor growth. Treatment with this compound led to a reduction in both tumor volume and weight.
Table 3: In Vivo Antitumor Efficacy of this compound in a DLD-1 Xenograft Model
| Treatment Group | Mean Tumor Volume (relative to control) | Mean Tumor Weight Reduction | Reference(s) |
| This compound (45mg/kg) | Significantly reduced | 34% | |
| Control (DMSO) | 100% | 0% |
Experimental Protocols
The following sections outline the key experimental methodologies used to characterize the activity of this compound.
Cell Viability Assay
The cytotoxic effects of this compound are typically determined using a CellTiter-Glo Luminescent Cell Viability Assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
After a 72-hour incubation period, an equal volume of CellTiter-Glo reagent is added to each well.
-
Luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
The data is analyzed to calculate the half-maximal effective concentration (EC50).
Western Blot Analysis for Protein Expression
Western blotting is used to assess the levels of key proteins in the this compound-mediated signaling pathway.
Protocol:
-
Cells are treated with this compound for specified times (e.g., 8 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p53, p21, PUMA, Noxa, p-ERK, p-MDM2).
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme.
-
Protein bands are visualized using a chemiluminescence detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is employed to measure the mRNA levels of p53 target genes.
Protocol:
-
Cells are treated with this compound for a specified time (e.g., 3 hours).
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for target genes (e.g., p21, PUMA, Noxa) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression levels are calculated.
In Vivo Antitumor Assay
The antitumor effects of this compound in a living organism are evaluated using xenograft models.
Protocol:
-
Human cancer cells (e.g., DLD-1) are subcutaneously injected into immunodeficient mice.
-
Once tumors reach a palpable size, mice are treated with this compound (e.g., 45 mg/kg, intraperitoneally) or a vehicle control at regular intervals.
-
Tumor volume and mouse body weight are monitored throughout the study.
-
At the end of the experiment, tumors are excised and weighed.
Conclusion
This compound represents a compelling lead compound for the development of novel anticancer therapies. Its unique dual mechanism of action, involving the targeted degradation of oncogenic mutant p53 and the activation of the p73-dependent apoptotic pathway, offers a promising strategy to combat cancers with p53 mutations. The data presented in this guide underscore its potent and selective antitumor activity. Further research and development of this compound and its analogs could pave the way for new and effective treatments for a wide range of human cancers.
References
- 1. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of NSC59984 on Gain-of-Function Mutant p53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its mutation is a hallmark of over half of all human cancers. Gain-of-function (GOF) mutations in p53 not only abrogate its tumor-suppressive activities but also confer novel oncogenic functions that promote tumor progression and therapeutic resistance.[1][2] The small molecule NSC59984 has emerged as a promising therapeutic agent that targets cancer cells harboring GOF mutant p53. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its dual role in inducing the degradation of mutant p53 and restoring p53 pathway signaling through the activation of the p53 family member, p73.[1][2] We present a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in this area.
Introduction: The Challenge of Gain-of-Function p53 Mutations
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In a significant portion of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein. While some mutations result in a simple loss of function, many are missense mutations that lead to the production of a stable, full-length mutant p53 protein. These "gain-of-function" mutant p53 proteins can actively promote tumorigenesis, metastasis, and resistance to therapy, making them attractive targets for cancer drug development.
This compound is a small molecule that has been identified for its ability to selectively restore p53 signaling in cancer cells expressing GOF mutant p53. Its mechanism of action is multifaceted, offering a dual-pronged attack on mutant p53-driven cancers.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through two primary mechanisms:
-
Induction of Mutant p53 Degradation: this compound promotes the degradation of various GOF mutant p53 proteins, including p53-R175H, p53-R273H, and p53-S241F, through the ubiquitin-proteasome pathway. This is achieved by activating a specific signaling cascade that leads to the ubiquitination of mutant p53.
-
Activation of p73-Dependent Signaling: In addition to depleting mutant p53, this compound activates p73, a p53 homolog. GOF mutant p53 often sequesters and inactivates p73. By promoting the degradation of mutant p53, this compound liberates p73, allowing it to transcribe p53 target genes involved in cell cycle arrest and apoptosis, such as p21, PUMA, and Noxa.
The ROS-ERK2-MDM2 Signaling Axis
A key pathway implicated in this compound-induced mutant p53 degradation is the ROS-ERK2-MDM2 axis.
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS.
-
Sustained ERK2 Phosphorylation: The elevated ROS levels promote the sustained phosphorylation and activation of ERK2.
-
MDM2 Phosphorylation: Activated ERK2 then phosphorylates the E3 ubiquitin ligase MDM2 at serine 166.
-
Enhanced MDM2-Mutant p53 Interaction: This phosphorylation enhances the binding of MDM2 to mutant p53, leading to its ubiquitination and subsequent degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | p53 Status | EC50 (µM) | Reference |
| SW480 | R273H, P309S | Not explicitly stated, but dose-dependent activity observed. | |
| DLD-1 | S241F | Not explicitly stated, but dose-dependent activity observed. | |
| HCT116 | Wild-type | Higher than mutant p53 cells. | |
| HCT116 (p53-null) | Null | 8.38 | |
| Various Cancer Cell Lines | Mutant p53 | 8.38 - 110.49 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| DLD-1 (mutant p53) | This compound (45mg/kg, i.p., every 5 days) | 34% reduction in tumor weight after 15 days. | |
| DLD-1 (p73 knockdown) | This compound | No significant tumor growth suppression. | |
| HT29 (mutant p53) | This compound in combination with BSO (ROS-generating agent) | Significantly suppressed tumor growth compared to single-agent treatment. |
Table 3: Molecular Effects of this compound Treatment
| Cell Line | Treatment | Effect | Reference |
| SW480, DLD-1 | This compound (3 hours) | Dose-dependent increase in mRNA levels of p21, Puma, and Noxa. | |
| SW480 | This compound | Increased p53-responsive reporter activity. | |
| SW480 | This compound | Phosphorylation of mutant p53 at Thr55 and MDM2 at Ser166. | |
| SW480 | This compound | Enhanced binding of phosphorylated MDM2 (Ser166) to mutant p53. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Culture and Reagents
-
Cell Lines: Colorectal cancer cell lines such as SW480 (p53 R273H/P309S), DLD-1 (p53 S241F), HT29 (p53 R273H), and HCT116 (wild-type p53 and p53-null) are commonly used.
-
This compound: The compound can be dissolved in DMSO to create a stock solution for in vitro experiments.
Western Blot Analysis
-
Objective: To determine the protein levels of mutant p53, p73, p21, Puma, Noxa, phosphorylated ERK, and phosphorylated MDM2.
-
Protocol:
-
Treat cells with the desired concentration of this compound for a specified duration (e.g., 8 or 16 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA levels of p53 target genes (e.g., p21, Puma, Noxa).
-
Protocol:
-
Treat cells with this compound for a specified time (e.g., 3 hours).
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Normalize the data to a housekeeping gene such as GAPDH.
-
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound.
-
Protocol:
-
Seed cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo, which measures ATP levels.
-
Calculate EC50 values using appropriate software.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if p73 binds to the promoters of its target genes following this compound treatment.
-
Protocol:
-
Treat cells with this compound for a specified duration (e.g., 7 hours).
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments.
-
Immunoprecipitate the chromatin with an anti-p73 antibody.
-
Reverse the cross-links and purify the DNA.
-
Quantify the amount of target promoter DNA (e.g., p21, Noxa) by qPCR.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
-
Protocol:
-
Implant human cancer cells (e.g., DLD-1) subcutaneously into immunocompromised mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 45 mg/kg) via intraperitoneal injection at regular intervals (e.g., every 5 days).
-
Monitor tumor volume and mouse body weight throughout the study.
-
At the end of the study, excise and weigh the tumors.
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of NSC59984 in Colorectal Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in vitro and in vivo studies of NSC59984, a novel small molecule, in the context of colorectal cancer. The document synthesizes key findings on its mechanism of action, presents quantitative data from various experimental assays, and outlines the methodologies employed in the cited research.
Core Mechanism of Action: Restoration of the p53 Tumor Suppressor Pathway
This compound has been identified as a promising therapeutic agent for colorectal cancers harboring mutant p53.[1][2] Over 50% of human cancers exhibit mutations in the p53 tumor suppressor gene, which not only nullify its protective functions but can also confer a gain-of-function (GOF) that promotes tumorigenesis.[1] this compound's primary mechanism involves the restoration of wild-type p53 signaling pathways, leading to anti-tumor effects.[1][2]
The compound achieves this through a dual action:
-
Activation of p73: this compound activates p73, a member of the p53 family, which can compensate for the loss of wild-type p53 function and induce cell cycle arrest and apoptosis. This activation of p73 is crucial for the restoration of the p53 pathway in cancer cells with mutant p53.
-
Degradation of Mutant p53: The small molecule induces the degradation of mutant p53 protein. This process is mediated through the MDM2-dependent ubiquitin-proteasome pathway. Further research has elucidated that this is driven by a Reactive Oxygen Species (ROS)-ERK2-MDM2 axis. This compound treatment leads to the phosphorylation of ERK2, which in turn phosphorylates MDM2, enhancing its binding to mutant p53 and subsequent ubiquitination and degradation.
This targeted degradation of mutant p53 and activation of p73-mediated signaling makes this compound particularly effective in mutant p53-expressing colorectal cancer cells, while showing minimal toxicity to normal cells.
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified in various colorectal cancer cell lines and in vivo models.
Table 1: In Vitro Cell Viability (EC50)
| Cell Type | p53 Status | Mean EC50 (µM) ± SD |
| Cancer Cells | Mutant p53 (n=9) | 5.8 ± 1.5 |
| Cancer Cells | Wild-Type p53 (n=3) | > 25 |
| Normal Fibroblasts | Wild-Type p53 (n=3) | > 25 |
Data represents cell viability after 72 hours of this compound treatment and is normalized to DMSO control.
Table 2: In Vivo Tumor Growth Suppression (DLD-1 Xenograft Model)
| Treatment Group | Mean Tumor Weight Reduction (%) | p-value |
| This compound | 34 | < 0.05 |
Tumor weight was measured at day 15 of treatment.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
Caption: this compound mechanism of action in mutant p53 colorectal cancer cells.
General Experimental Workflow
Caption: Workflow for evaluating this compound's anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Lines and Culture
-
Cell Lines: Human colorectal cancer cell lines such as SW480, DLD-1, and HCT116 (including a p53-null variant) were utilized. Normal human fibroblast cells (e.g., MRC5) were used as controls.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Method: The CellTiter-Glo Luminescent Cell Viability Assay (Promega) was used to determine cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound or DMSO as a vehicle control for 72 hours.
-
An equal volume of CellTiter-Glo reagent was added to each well.
-
Plates were incubated according to the manufacturer's protocol.
-
Luminescence was measured using a plate reader (e.g., IVIS imager).
-
Data was normalized to the DMSO control, and EC50 values were calculated using software such as PRISM4.
-
Western Blot Analysis
-
Objective: To determine the protein levels of key components of the p53 signaling pathway, such as mutant p53, p73, p21, and cleaved PARP.
-
Procedure:
-
Cells were treated with this compound for specified durations (e.g., 8, 16, or 36 hours).
-
Cell lysates were prepared using appropriate lysis buffers.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against the proteins of interest.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mutant p53 Ubiquitination Assay (Immunoprecipitation)
-
Objective: To assess the ubiquitination of mutant p53 following this compound treatment.
-
Procedure:
-
Cells were transfected with a vector expressing hemagglutinin (HA)-tagged ubiquitin (HA-Ub) for 48 hours.
-
Cells were then treated with this compound and a proteasome inhibitor (e.g., MG132) for 16 hours to allow for the accumulation of ubiquitinated proteins.
-
Cell lysates were prepared and subjected to immunoprecipitation using an anti-p53 antibody.
-
The immunoprecipitated proteins were then analyzed by western blotting using an anti-HA antibody to detect ubiquitinated mutant p53.
-
In Vivo Xenograft Tumor Growth Assay
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used.
-
Procedure:
-
Human colorectal cancer cells (e.g., DLD-1 or HT29) were mixed with Matrigel and implanted subcutaneously into the flanks of the mice.
-
Once tumors were established, mice were randomized into treatment and control groups.
-
Mice in the treatment group received intraperitoneal (i.p.) injections of this compound (e.g., 75 mg/kg) every 3 days. The control group received DMSO vehicle.
-
Tumor growth was monitored by measuring tumor volume at regular intervals.
-
Mouse body weights were recorded to assess toxicity.
-
At the end of the study (e.g., day 15), mice were euthanized, and tumors were excised and weighed.
-
Synergistic Effects and Therapeutic Potential
Preliminary studies have shown that this compound can act synergistically with conventional chemotherapeutic agents. For instance, it enhances the efficacy of CPT11 (Irinotecan) in suppressing the growth of mutant p53-expressing colorectal cancer cells. This suggests that this compound could be a valuable component of combination therapies, potentially allowing for lower doses of cytotoxic drugs and reduced side effects.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC59984: A Promising Lead Compound in Oncology Targeting Mutant p53
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The tumor suppressor protein p53 is inactivated in over half of all human cancers, making it a prime target for therapeutic intervention. The small molecule NSC59984 has emerged as a promising preclinical candidate that functionally restores the p53 pathway, primarily in cancer cells harboring mutant p53. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols for its evaluation.
Introduction
The p53 protein plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] Mutations in the TP53 gene not only abrogate these tumor-suppressive functions but can also confer new oncogenic properties, known as gain-of-function (GOF).[1] These GOF mutations contribute to tumor progression and resistance to conventional therapies.[1] A compelling strategy in oncology is to reactivate the p53 pathway in cancer cells. This compound is a small molecule identified through high-throughput screening that has demonstrated the ability to restore p53 signaling and induce cell death in cancer cells, particularly those with mutant p53.[2][3]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism that converges on the restoration of the p53 signaling pathway.
Degradation of Mutant p53 and Activation of p73
This compound induces the degradation of various forms of mutant p53 protein. This degradation is mediated by the MDM2 ubiquitin ligase and the ubiquitin-proteasome pathway. The depletion of mutant p53 releases its inhibitory binding on the related protein, p73. Subsequently, this compound promotes the activation of p73, which can then transcriptionally activate p53 target genes, leading to the restoration of the p53 signaling cascade and induction of apoptosis.
The ROS-ERK2-MDM2 Axis
A more recently elucidated mechanism involves the induction of a reactive oxygen species (ROS)-ERK2-MDM2 signaling axis. This compound treatment leads to an increase in intracellular ROS, which in turn promotes the sustained phosphorylation of ERK2. Activated ERK2 then phosphorylates MDM2 at serine-166, enhancing its binding to mutant p53 and leading to its ubiquitination and subsequent degradation by the proteasome. Higher cellular ROS levels have been shown to increase the efficacy of this compound.
Quantitative Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated selective cytotoxicity against a panel of human cancer cell lines, with greater potency in cells harboring mutant p53 compared to normal cells.
| Cell Line | Cancer Type | p53 Status | EC50 (µM) |
| Mutant p53 | |||
| SW480 | Colorectal | R273H, P309S | ~10 |
| DLD-1 | Colorectal | S241F | ~12 |
| Hop92 | Lung | R175L | ~15 |
| RXF393 | Renal | R175H | ~18 |
| Wild-Type p53 | |||
| HCT116 | Colorectal | Wild-Type | ~15 |
| p53 Null | |||
| HCT116 p53-/- | Colorectal | Null | 8.38 |
| Normal Cells | |||
| MRC-5 | Lung Fibroblast | Wild-Type | >25 |
| Wi38 | Lung Fibroblast | Wild-Type | >25 |
Table 1: In vitro cytotoxicity of this compound in various human cell lines after 72 hours of treatment. Data are approximated from graphical representations in Zhang et al., 2015, unless otherwise cited.
In Vivo Efficacy
In preclinical xenograft models, this compound has shown significant anti-tumor activity.
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| DLD-1 (colorectal) | 75 mg/kg, i.p., every 3 days for 2 weeks | 34% reduction in tumor weight at day 15 | |
| HT29 (colorectal) | 75 mg/kg, i.p., every 3 days for 2 weeks (with BSO) | Significant suppression of tumor growth |
Table 2: In vivo efficacy of this compound in xenograft models.
Synergy with Other Agents
This compound has demonstrated synergistic effects when combined with other anti-cancer agents.
| Combination Agent | Cell Line | Effect | Reference |
| CPT11 (Irinotecan) | SW480 | Synergistic reduction in cell viability | |
| BSO (Buthionine sulfoximine) | Colorectal cancer cells | Synergistic induction of cell death |
Table 3: Synergistic effects of this compound with other anti-cancer agents.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the EC50 of this compound.
Methodology:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® reagent.
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the EC50 values using appropriate software (e.g., Prism).
Western Blot Analysis
This protocol is for the detection of proteins modulated by this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Puma, Noxa, DR5, cleaved PARP, p-ERK, p-MDM2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject 2 x 10^6 DLD-1 cells mixed with Matrigel into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 75 mg/kg) via intraperitoneal injection every 3 days for a specified period (e.g., 2 weeks). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure the final tumor weight.
-
Analysis: Analyze the tumor growth data to determine the treatment's efficacy. Tissues can be collected for further analysis (e.g., immunohistochemistry for Ki67 and cleaved caspase-3).
Pharmacokinetics and Clinical Status
To date, there is limited publicly available information on the pharmacokinetics (ADME) of this compound. Further studies are required to characterize its absorption, distribution, metabolism, and excretion profiles.
There are currently no registered clinical trials for this compound, indicating that it remains in the preclinical stage of development.
Conclusion
This compound is a compelling preclinical lead compound with a well-defined mechanism of action centered on the degradation of mutant p53 and the restoration of p53 pathway signaling through p73 activation and the ROS-ERK2-MDM2 axis. Its selective cytotoxicity towards cancer cells and in vivo anti-tumor efficacy, both as a single agent and in combination with other therapies, underscore its therapeutic potential. Further investigation into its pharmacokinetic properties and formal toxicology studies are warranted to advance this compound towards clinical development for the treatment of cancers harboring mutant p53.
References
- 1. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
The IUPAC name for NSC59984: (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2yl)prop-2-en-1-one
An In-Depth Analysis of (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
Abstract
NSC59984, with the IUPAC name (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, is a small molecule that has emerged as a promising agent in cancer therapy. Its primary mechanism of action revolves around the restoration of the p53 tumor suppressor pathway, a critical signaling cascade often inactivated in human cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its therapeutic efficacy. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. In over half of all human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also acquire oncogenic properties, a phenomenon known as gain-of-function (GOF). The restoration of wild-type p53 function in cancer cells represents a highly attractive therapeutic strategy.
This compound is a novel small molecule identified for its ability to reactivate p53 signaling in cancer cells harboring mutant p53. This document provides a detailed exploration of the molecular mechanisms underpinning the anti-tumor activity of this compound, summarizes key experimental findings, and offers detailed protocols for its study.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism that converges on the restoration of the p53 signaling pathway.
p73-Dependent Restoration of p53 Pathway Signaling
A primary mechanism of this compound involves the activation of p73, a homolog of p53. In many cancer cells with mutant p53, the mutant p53 protein can bind to and inhibit p73, thereby suppressing its tumor-suppressive functions. This compound has been shown to disrupt the inhibitory interaction between mutant p53 and p73.[1] This release and subsequent activation of p73 leads to the transcriptional activation of canonical p53 target genes, such as p21, Puma, and Noxa, which are involved in cell cycle arrest and apoptosis.[1] This p73-dependent restoration of the p53 pathway is a key contributor to the selective induction of cell death in cancer cells.[1][2]
ROS-ERK2-MDM2 Axis for Mutant p53 Degradation
This compound also induces the degradation of mutant p53 protein through the ubiquitin-proteasome pathway.[1] This process is mediated by a signaling cascade involving Reactive Oxygen Species (ROS), Extracellular signal-Regulated Kinase 2 (ERK2), and the E3 ubiquitin ligase MDM2. This compound treatment leads to an increase in intracellular ROS levels, which in turn promotes the sustained phosphorylation and activation of ERK2. Activated ERK2 then phosphorylates MDM2 at serine-166, enhancing its E3 ligase activity towards mutant p53. This leads to the ubiquitination and subsequent proteasomal degradation of mutant p53, thereby depleting the cancer cells of this oncogenic protein.
Signaling Pathways
The signaling pathways modulated by this compound are intricate and central to its anti-tumor activity.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: EC50 Values of this compound in Human Cancer and Normal Cell Lines
| Cell Line | p53 Status | Cancer Type | EC50 (µM) |
|---|---|---|---|
| SW480 | Mutant (R273H, P309S) | Colorectal | ~10 |
| DLD-1 | Mutant (S241F) | Colorectal | ~12 |
| HCT116 | Wild-Type | Colorectal | >25 |
| HCT116 p53-/- | Null | Colorectal | 8.38 |
| Hop92 | Mutant (R175L) | Lung | ~15 |
| RXF393 | Mutant (R175H) | Renal | ~18 |
| Normal Fibroblasts | Wild-Type | Normal | >50 |
Note: EC50 values are approximate and can vary between experiments. Data compiled from multiple sources.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
|---|
| DLD-1 (colorectal) | this compound (45mg/kg, i.p., every 5 days) | 34% reduction in tumor weight | |
Table 3: Effect of this compound on p53 Target Gene Expression
| Gene | Cell Line | Treatment | Fold Increase in mRNA Levels | Reference |
|---|---|---|---|---|
| p21 | SW480 | 25 µM this compound (3h) | ~4.5 | |
| Puma | SW480 | 25 µM this compound (3h) | ~3.5 | |
| Noxa | SW480 | 25 µM this compound (3h) | ~3.0 | |
| p21 | DLD-1 | 25 µM this compound (3h) | ~3.0 | |
| Puma | DLD-1 | 25 µM this compound (3h) | ~2.5 |
| Noxa | DLD-1 | 25 µM this compound (3h) | ~2.0 | |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (CellTiter-Glo®)
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the EC50 value using appropriate software (e.g., GraphPad Prism).
Colony Formation Assay
Protocol:
-
Seed 500 cells per well in a 6-well plate.
-
Treat the cells with this compound for 3 days.
-
Replace the drug-containing medium with fresh, drug-free complete medium.
-
Culture the cells for an additional 10-14 days, changing the medium every 3 days.
-
Wash the wells with PBS, fix the colonies with 10% formalin for 15 minutes.
-
Stain the colonies with 0.05% crystal violet for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Western Blot Analysis
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, p-ERK, total ERK, MDM2, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation for Ubiquitination
Protocol:
-
Transfect cells with a plasmid encoding HA-tagged ubiquitin.
-
Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for the indicated time.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-p53 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated p53.
In Vivo Xenograft Tumor Assay
Protocol:
-
Subcutaneously inject 5 x 10^6 DLD-1 cells in a mixture of media and Matrigel into the flanks of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 3-5 mm in diameter).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 45 mg/kg) via intraperitoneal (i.p.) injection every 5 days. The control group receives the vehicle (e.g., DMSO).
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
After a predetermined period (e.g., 15 days), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissues can be further analyzed by immunohistochemistry or Western blotting.
Chemical Synthesis
The synthesis of this compound, (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, can be achieved through a straightforward amide coupling reaction. The process involves the reaction of 5-nitrofuran-2-acrylic acid with N-methylpiperazine. A suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to facilitate the amide bond formation.
Off-Target Effects and Covalent Modification
Recent studies have begun to explore the broader cellular effects of this compound. It has been demonstrated that this compound can covalently modify p53 protein, specifically on cysteine residues Cys124 and Cys229, through a Michael addition reaction. This covalent modification is thought to contribute to the restoration of wild-type p53 activity.
Furthermore, investigations into off-target effects using thermal proteome profiling have suggested that this compound may interact with several metabolic enzymes. While the specific identities of all these off-target proteins are still under investigation, this finding suggests that the anti-proliferative effects of this compound might be partially attributable to its impact on cellular metabolism.
Conclusion
This compound is a promising anti-cancer agent with a well-defined, dual mechanism of action centered on the restoration of the p53 signaling pathway. It effectively induces cancer cell death by activating p73 and promoting the degradation of mutant p53. The in vitro and in vivo data strongly support its therapeutic potential, particularly for cancers harboring p53 mutations. The detailed experimental protocols provided in this guide will facilitate further research into the biological activities of this compound and aid in its continued development as a potential cancer therapeutic. Further investigation into its off-target effects will provide a more complete understanding of its cellular impact and may reveal additional therapeutic opportunities.
References
NSC59984's selectivity for cancer cells versus normal cells
A Technical Guide to the Selective Cytotoxicity of NSC59984 in Malignant Cells
This guide provides an in-depth analysis of the small molecule this compound, focusing on its remarkable selectivity for cancer cells over normal, healthy cells. For researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's mechanism of action.
Executive Summary
This compound is an investigational anti-cancer agent that has demonstrated a significant therapeutic window, effectively inducing cell death in a range of cancer cell lines while exhibiting minimal toxicity towards normal cells.[1] This selectivity is primarily attributed to its unique mechanism of action, which involves the restoration of the p53 tumor suppressor pathway through the activation of p73 and the targeted degradation of mutant p53 proteins.[1][2] Over 50% of human cancers harbor mutations in the p53 gene, making this compound a promising candidate for a broad spectrum of malignancies.[1]
Quantitative Analysis of Cytotoxicity
The preferential cytotoxicity of this compound towards cancer cells is evident in its half-maximal effective concentration (EC50) values across various cell lines. The compound consistently demonstrates significantly lower EC50 values in cancer cells, including those with mutant p53, compared to normal cells.[1]
| Cell Line | p53 Status | Cell Type | EC50 (µM) | Reference |
| HCT116 | p53-null | Human Colon Carcinoma | 8.38 | |
| Average | Mutant p53 | Cancer Cells (n=9) | Mean ± SD | |
| Average | Wild-type p53 | Cancer Cells (n=3) | Mean ± SD | |
| Average | Wild-type p53 | Normal Fibroblast Cells (n=3) | Mean ± SD |
Note: Specific mean and standard deviation values for the averaged data were not available in the provided search results.
Evidence of Selective Cancer Cell Death
Experimental evidence further substantiates the selective anti-tumor activity of this compound.
-
Colony Formation Assays: Treatment with this compound leads to a significant reduction in the number of colonies formed by cancer cells, indicating a loss of proliferative capacity.
-
PARP Cleavage: Increased cleavage of PARP, a hallmark of caspase-3-dependent apoptosis, is observed in cancer cells treated with this compound in a dose-dependent manner. In contrast, PARP cleavage is not detected in normal cells at the same concentrations, highlighting the compound's cancer-specific induction of apoptosis.
-
In Vivo Studies: In xenograft models using nude mice, intraperitoneal injection of this compound significantly suppressed colon tumor growth without causing overt toxicity or a noticeable change in the body weight of the animals.
Mechanism of Action: Restoring the p53 Pathway
This compound exerts its anti-cancer effects through a multi-pronged mechanism that ultimately restores the tumor-suppressive functions of the p53 pathway.
Activation of p73 and Degradation of Mutant p53
This compound's primary mechanism involves the activation of p73, a member of the p53 family, which can compensate for the loss of wild-type p53 function. This activation, in concert with the this compound-induced degradation of gain-of-function mutant p53, leads to the transcription of p53 target genes like p21, PUMA, and Noxa, ultimately driving cell cycle arrest and apoptosis in cancer cells. The degradation of mutant p53 is mediated by the MDM2 ubiquitin ligase and the ubiquitin-proteasome pathway.
Caption: this compound activates p73 and promotes MDM2-mediated degradation of mutant p53.
The ROS-ERK2-MDM2 Signaling Axis
A deeper look into the mechanism reveals that this compound leverages the high levels of reactive oxygen species (ROS) often present in cancer cells. This compound treatment leads to a sustained phosphorylation of ERK2 via ROS. This activated ERK2 then phosphorylates MDM2 at serine-166, which enhances the binding of phosphorylated-MDM2 to mutant p53, leading to its ubiquitination and subsequent degradation.
Caption: this compound induces mutant p53 degradation via a ROS-ERK2-MDM2 signaling axis.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the assessment of this compound's efficacy and selectivity.
Cell Viability Assay (EC50 Determination)
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50%.
-
Methodology:
-
Cancer and normal cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data is normalized to the DMSO-treated control cells.
-
EC50 values are calculated using non-linear regression analysis with software like PRISM (GraphPad).
-
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of NSC59984 with Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule NSC59984 has emerged as a promising agent in oncology, primarily through its mechanism of targeting mutant p53, a protein implicated in over half of all human cancers. This technical guide provides an in-depth overview of the synergistic potential of this compound when used in combination with conventional chemotherapy, with a focus on the well-documented collaboration with CPT11 (irinotecan). We will delve into the molecular pathways, present quantitative data on synergistic effects, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in the field of cancer therapeutics.
Introduction
The tumor suppressor protein p53 plays a pivotal role in preventing cancer development by inducing cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene not only abrogate these protective functions but can also endow the mutant p53 protein with gain-of-function (GOF) properties, contributing to tumorigenesis and therapeutic resistance.[1] Consequently, strategies to restore wild-type p53 signaling or eliminate mutant p53 are highly sought after in cancer therapy.
This compound is a small molecule that has demonstrated the ability to restore p53 pathway signaling and deplete mutant p53.[1][2] Its primary mechanism involves the degradation of mutant p53 protein through the MDM2-mediated ubiquitin-proteasome pathway and the activation of p73, a p53 family member that can compensate for p53 loss.[1][2] This dual action not only inhibits tumor growth as a monotherapy but also presents a compelling rationale for combination therapies to enhance the efficacy of conventional chemotherapeutic agents. This guide will specifically explore the synergistic interaction between this compound and CPT11, a topoisomerase I inhibitor widely used in the treatment of colorectal cancer.
Mechanism of Synergistic Action
The synergistic effect of this compound and chemotherapy, particularly with DNA-damaging agents like CPT11, is rooted in their complementary mechanisms of action that target cancer cells through distinct but convergent pathways.
This compound Action:
-
Mutant p53 Degradation: this compound induces the degradation of gain-of-function mutant p53 proteins. This is achieved through the activation of the MDM2 ubiquitin ligase, which tags mutant p53 for destruction by the proteasome. A more detailed understanding of this process reveals the involvement of a Reactive Oxygen Species (ROS)-ERK2-MDM2 axis.
-
p73 Activation: By eliminating the inhibitory effect of mutant p53 on p73, this compound allows for the activation of p73-mediated transcription of p53 target genes, such as p21, PUMA, and Noxa, which are critical for cell cycle arrest and apoptosis.
Chemotherapy Action (CPT11):
-
DNA Damage: CPT11 is a topoisomerase I inhibitor that leads to the accumulation of single-strand DNA breaks, ultimately triggering a DNA damage response and apoptosis.
Synergy: The combination of this compound and CPT11 creates a powerful anti-cancer effect. By degrading mutant p53, this compound removes a key driver of chemoresistance. The subsequent activation of p73-mediated apoptosis sensitizes the cancer cells to the DNA damage induced by CPT11, leading to a synergistic increase in cell death.
Signaling Pathway of this compound Action
Caption: this compound induces mutant p53 degradation and activates p73, leading to apoptosis.
Quantitative Data on Synergism
The synergistic activity of this compound and CPT11 has been quantitatively assessed in colorectal cancer cell lines expressing mutant p53. The combination index (CI) is a key metric used to evaluate drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.
Table 1: Synergistic Effect of this compound and CPT11 in SW480 Colorectal Cancer Cells
| Drug Combination (72h) | Cell Line | Effect (Fraction Affected) | Combination Index (CI) | Dose Reduction Index (DRI) | Interpretation |
| This compound + CPT11 | SW480 (mutant p53) | 0.5 (IC50) | < 1 | > 1 | Synergism |
| This compound + CPT11 | SW480 (mutant p53) | 0.75 (IC75) | < 1 | > 1 | Synergism |
| This compound + CPT11 | SW480 (mutant p53) | 0.9 (IC90) | < 1 | > 1 | Synergism |
Note: Specific CI and DRI values are derived from supplementary data of the cited research and indicate a strong synergistic relationship where lower doses of both drugs can be used to achieve a significant anti-cancer effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used to evaluate the synergistic potential of this compound with chemotherapy.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound and chemotherapy on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., CPT11, dissolved in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound alone, the chemotherapeutic agent alone, or a combination of both in a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the dose-response curves.
Experimental Workflow for Synergy Assessment
Caption: A typical workflow for assessing drug synergy using a cell viability assay.
Western Blot Analysis
This technique is used to detect changes in the protein levels of key signaling molecules, such as mutant p53, p73, and markers of apoptosis (e.g., cleaved PARP).
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-mutant p53, anti-p73, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
To evaluate the synergistic effect in a more physiologically relevant model, human tumor xenografts in immunocompromised mice are utilized.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Colorectal cancer cells (e.g., DLD-1)
-
Matrigel
-
This compound and CPT11 for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound alone, CPT11 alone, and the combination of this compound and CPT11.
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
The combination of this compound with chemotherapeutic agents like CPT11 represents a promising strategy for the treatment of cancers harboring mutant p53. The synergistic effect, driven by the dual mechanism of mutant p53 degradation and p73 activation, can enhance therapeutic efficacy and potentially overcome chemoresistance. The data presented in this guide provide a strong rationale for further preclinical and clinical investigation of this combination therapy.
Future research should focus on:
-
Expanding the evaluation of this compound in combination with a broader range of chemotherapeutic agents and in different cancer types with varying p53 mutations.
-
Investigating the in vivo efficacy and toxicity of optimized combination regimens.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
This technical guide serves as a foundational resource for researchers aiming to build upon the current understanding of this compound's synergistic potential and to translate these promising findings into novel cancer treatments.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In vitro dosage and treatment duration for NSC59984
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of NSC59984, a small molecule compound that restores p53 pathway signaling. The protocols and data presented are collated from published research to facilitate experimental design and execution.
Mechanism of Action
This compound is a promising anti-cancer agent that targets cancer cells with mutant p53. Its primary mechanism involves the restoration of wild-type p53 signaling pathways, leading to cell death in cancer cells while showing minimal toxicity to normal cells.[1][2] this compound induces the degradation of mutant p53 protein through the MDM2-mediated ubiquitin-proteasome pathway.[1][2][3] This degradation is dependent on the activation of p73, a member of the p53 family, which plays a crucial role in mediating the anti-tumor effects of this compound.
Furthermore, the compound's activity is linked to the induction of reactive oxygen species (ROS). This compound promotes a sustained phosphorylation of ERK2 via ROS, which in turn is required for the phosphorylation of MDM2 at serine-166. This phosphorylated MDM2 then binds to mutant p53, leading to its ubiquitination and subsequent degradation. This ROS-ERK2-MDM2 axis represents a key vulnerability in cancer cells with stabilized mutant p53 that can be exploited by this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound in various cancer cell lines as reported in the literature.
Table 1: EC50 Values of this compound in Various Cell Lines
| Cell Line | p53 Status | EC50 (µM) | Treatment Duration |
| p53-null HCT116 | p53-null | 8.38 | 72 hours |
| Various Cancer Cell Lines | Mutant p53 | 8.38 - 110.49 | Not Specified |
Table 2: Observed Effects of this compound at Different Dosages and Durations
| Cell Line | Dosage (µM) | Duration | Observed Effect | Reference |
| SW480, DLD-1 | Dose-dependent | 3 hours | Increased mRNA levels of p21, Noxa, and Puma. | |
| SW480, DLD-1 | Not Specified | 8 hours | Decreased mutant p53 protein levels. | |
| HCT116 (p53 wild-type) | 12 | 8 hours | Increased levels of γH2AX, a marker of DNA double-strand breaks. | |
| Various Cancer Cell Lines | Dose-dependent | 16 hours | Sustained ERK1/2 phosphorylation. | |
| DLD-1 | 12 | 24 hours | Increased cell death when combined with Ad-p73 infection. | |
| DLD-1 | Not Specified | 72 hours | Decreased cell viability. | |
| HCT116 (p53 wild-type) | 25 | Not Specified | Slight increase in Noxa mRNA. | |
| p53-null HCT116 | 12 | Not Specified | Slight increase in Noxa mRNA. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Viability Assay
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium from the wells and add 100 µL of the prepared this compound dilutions or control medium (with DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the DMSO-treated control cells to determine the percentage of cell viability.
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is for analyzing the effect of this compound on the expression levels of proteins such as mutant p53, p21, and phosphorylated ERK1/2.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 8, 16, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of p53 target genes like p21, Noxa, and Puma.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Treat cells with this compound as described in the Western Blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes and the housekeeping gene.
-
The thermal cycling conditions should be optimized for the specific primers and instrument used.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO-treated control.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway in mutant p53 cancer cells.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
NSC59984 solubility in DMSO, DMF, and ethanol
Application Notes and Protocols for NSC59984
Topic: this compound Solubility in DMSO, DMF, and Ethanol
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule that has been identified as a promising anti-cancer agent. It functions by inducing the degradation of mutant p53 protein, a key target in many cancers, and restoring p53 pathway signaling.[1][2][3][4] Specifically, this compound facilitates the degradation of mutant p53 through the MDM2-mediated ubiquitin-proteasome pathway.[2] This activity is dependent on the activation of a ROS-ERK2-MDM2 axis. Furthermore, this compound can activate p73, a p53 family member, to restore tumor suppressor functions.
Given its therapeutic potential, understanding the solubility of this compound in common laboratory solvents is crucial for the design and execution of in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol, along with protocols for preparing stock solutions and determining solubility.
Quantitative Solubility Data
The solubility of this compound can vary between different sources and batches. The following table summarizes the available quantitative data for the solubility of this compound in DMSO, DMF, and ethanol. It is recommended to use fresh, anhydrous solvents for the best results, as hygroscopic DMSO can significantly impact solubility.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | ≥ 38 mg/mL | 143.25 mM | MedchemExpress |
| 53 mg/mL | 199.79 mM | Selleck Chemicals | |
| 10 mg/mL | 37.7 mM | Cayman Chemical, GlpBio | |
| 5 mg/mL | 18.85 mM | StressMarq Biosciences | |
| DMF | 25 mg/mL | 94.25 mM | Cayman Chemical, GlpBio |
| Ethanol | 5 mg/mL | 18.85 mM | Cayman Chemical, GlpBio |
Molecular Weight of this compound: 265.27 g/mol
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by targeting the p53 signaling pathway. The diagram below illustrates the proposed mechanism of action.
References
- 1. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock and Working Solutions of NSC59984: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock and working solutions of NSC59984, a small molecule activator of the p53 pathway. Adherence to these guidelines will ensure solution stability and concentration accuracy for reproducible experimental results.
Compound Information
This compound is a promising anti-cancer agent that restores wild-type p53 signaling.[1][2] It has been shown to induce the degradation of mutant p53 protein and activate p73-dependent apoptosis in cancer cells.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₃O₄ | [3] |
| Molecular Weight | 265.27 g/mol | |
| Appearance | Crystalline solid | |
| CAS Number | 803647-40-7 |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the integrity of this compound. The compound is soluble in several organic solvents but is insoluble in water.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mg/mL to 53 mg/mL | |
| DMF | 25 mg/mL | |
| Ethanol | 5 mg/mL to 53 mg/mL | |
| Water | Insoluble |
Storage Recommendations:
-
Solid Compound: Store at -20°C for up to 3 years.
-
Stock Solutions: Aliquot and store at -80°C for up to 2 years to avoid repeated freeze-thaw cycles. For shorter-term storage, -20°C for up to 1 year is acceptable.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be diluted to various working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 265.27 g/mol x 1000 mg/g = 2.65 mg
-
-
Weigh the compound: Carefully weigh 2.65 mg of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution if precipitation is observed.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C.
Preparation of Working Concentrations for in vitro Assays
Working solutions are typically prepared by diluting the stock solution in cell culture media. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
Procedure:
-
Determine the desired final concentration: Typical working concentrations for this compound in cell-based assays range from 8.38 µM to 110.49 µM.
-
Perform serial dilutions:
-
For a final concentration of 10 µM in 1 mL of media, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Apply to cells: Add the prepared working solution to your cell cultures. Ensure that the final DMSO concentration in the culture does not exceed a non-toxic level.
Table 3: Typical Working Concentrations of this compound
| Assay Type | Cell Lines | Working Concentration | Reference |
| Cell Viability | SW480, DLD-1, HCT116 | ~100 µM (72h) | |
| EC₅₀ (p53-null HCT116) | HCT116 (p53-null) | 8.38 µM | |
| mRNA Level Analysis | SW480, DLD-1 | Dose-dependent (up to 25 µM) | |
| Protein Level Analysis | SW480 | 10-25 µM (16h) | |
| In vivo (Xenograft) | Nude mice | 45 mg/kg (i.p.) |
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
This compound restores p53 pathway signaling primarily through the degradation of mutant p53 and the activation of p73. One proposed mechanism involves the generation of reactive oxygen species (ROS) and the activation of the ERK2-MDM2 axis, leading to MDM2-mediated ubiquitination and subsequent degradation of mutant p53.
Caption: this compound signaling pathway in cancer cells.
References
Application Notes and Protocols for In Vivo Administration of NSC59984 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC59984 is a small molecule compound that has demonstrated potential as an anti-cancer agent, particularly in tumors harboring mutant p53. Over 50% of human cancers exhibit mutations in the p53 tumor suppressor gene, which not only inactivates its protective functions but can also lead to a gain-of-function (GOF) that promotes tumorigenesis and therapeutic resistance. This compound has been shown to restore wild-type p53 signaling pathways, induce the degradation of mutant p53 protein, and activate p73, a p53 family member, to induce cancer cell death.[1][2] These application notes provide a detailed protocol for the in vivo administration of this compound in a mouse xenograft model at a dose of 45 mg/kg via intraperitoneal (i.p.) injection.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the degradation of mutant p53. This process is initiated by an increase in cellular reactive oxygen species (ROS), which leads to the sustained phosphorylation of ERK2.[3][4] Activated ERK2 then phosphorylates MDM2 at serine-166, enhancing its E3 ubiquitin ligase activity.[3] This phosphorylated MDM2 targets mutant p53 for ubiquitination and subsequent degradation by the proteasome. The degradation of mutant p53 alleviates its GOF activities and releases its inhibitory grip on other tumor suppressor pathways. Furthermore, this compound has been shown to activate p73, which can transcriptionally activate p53 target genes, thereby restoring apoptosis and cell cycle arrest in cancer cells.
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to mutant p53 degradation and apoptosis.
Data Presentation
Efficacy in DLD-1 Xenograft Model
| Parameter | Vehicle Control | This compound (45 mg/kg i.p.) | Reference |
| Tumor Weight Reduction | - | 34% | |
| Treatment Schedule | N/A | Every 5 days for 15 days | |
| Mouse Strain | CRL Nude Mice | CRL Nude Mice | |
| Cancer Cell Line | DLD-1 (human colorectal adenocarcinoma) | DLD-1 (human colorectal adenocarcinoma) |
Toxicity Profile
| Parameter | Observation | Reference |
| Body Weight | No obvious change in mouse body weights during treatment. | |
| General Health | No overt toxic effect was observed in mice at the tested dose. | |
| LD50 | Not reported in the reviewed literature. | |
| Genotoxicity | Minimal genotoxicity observed in cell-based assays. |
Pharmacokinetic Profile
Quantitative pharmacokinetic data for this compound following a 45 mg/kg intraperitoneal injection in mice, such as Cmax, t1/2, and AUC, were not available in the reviewed literature.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Prepare the vehicle solution by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Weigh the required amount of this compound powder to achieve the final desired concentration for a 45 mg/kg dose.
-
Dissolve the this compound powder in the vehicle solution. Gentle warming and/or sonication can be used to aid dissolution.
-
Ensure the final solution is clear and free of precipitation before injection.
-
It is recommended to prepare the working solution fresh on the day of use.
In Vivo Xenograft Study in Mice
Animal Model:
-
Species: Mouse
-
Strain: CRL Nude Mice (female, 4-6 weeks old)
-
Housing: Maintain mice in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light-dark cycles. Provide ad libitum access to sterile food and water. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Cell Line:
-
Cell Line: DLD-1 (human colorectal adenocarcinoma)
-
Culture Conditions: Culture DLD-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Experimental Workflow:
Caption: Experimental workflow for the in vivo assessment of this compound in a mouse xenograft model.
Detailed Protocol:
-
Tumor Cell Implantation:
-
Harvest DLD-1 cells from culture and resuspend them in a suitable medium (e.g., serum-free RPMI-1640 or a mixture with Matrigel).
-
Subcutaneously inject 5 million DLD-1 cells in a volume of 100-200 µL into the flanks of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation and growth.
-
Measure tumor dimensions with calipers to calculate tumor volume.
-
-
Treatment Initiation and Administration:
-
Initiate treatment when the tumor masses reach a size of 3-5 mm.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (45 mg/kg) or the vehicle control via intraperitoneal injection.
-
Repeat the injections every 5 days for a total of 15 days.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the 15-day treatment period, euthanize the mice.
-
Excise the tumors and measure their weight for efficacy assessment.
-
Tissues can be collected for further downstream analyses such as immunohistochemistry or Western blotting.
-
Conclusion
The administration of this compound at 45 mg/kg i.p. has been shown to be an effective and well-tolerated treatment regimen in a preclinical mouse model of colorectal cancer. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds targeting the p53 pathway. Further studies are warranted to elucidate the pharmacokinetic profile and to establish a more detailed toxicity profile of this compound to facilitate its clinical development.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53-therapeutics.com [p53-therapeutics.com]
Application Notes and Protocols for NSC59984 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the small molecule NSC59984 for research in colorectal cancer cell lines, particularly SW480 and DLD-1, which harbor mutant p53. This document outlines the mechanism of action, protocols for key experiments, and expected outcomes.
Introduction
This compound is a small molecule compound that has demonstrated significant anti-tumor activity in colorectal cancer cells expressing mutant p53. It functions by inducing the degradation of mutant p53, thereby restoring the p53 signaling pathway through the activation of p73.[1][2] This leads to the transcriptional upregulation of p53 target genes, such as p21, PUMA, and Noxa, ultimately resulting in cell cycle arrest and apoptosis.[1] The mechanism of this compound-induced mutant p53 degradation involves the generation of reactive oxygen species (ROS) and the activation of the ERK2-MDM2 axis, leading to MDM2-mediated ubiquitination and subsequent proteasomal degradation of mutant p53.[3][4]
SW480 and DLD-1 are human colorectal adenocarcinoma cell lines that are well-characterized models for studying colorectal cancer. Both cell lines possess mutations in the TP53 gene, making them responsive to treatments targeting mutant p53.
Data Presentation
Table 1: In Vitro Efficacy of this compound in SW480 and DLD-1 Cell Lines
| Parameter | SW480 | DLD-1 | Reference |
| p53 Mutation Status | R273H, P309S | S241F | |
| EC50 (72h treatment) | Not explicitly stated, but responsive | Not explicitly stated, but responsive | |
| Apoptosis (Sub-G1 content, 72h) | Increased with 25 µM this compound | Increased with 25 µM this compound | |
| Mutant p53 Protein Levels (8h) | Dose-dependent decrease | Dose-dependent decrease | |
| p21 mRNA Levels (3h) | Dose-dependent increase | Dose-dependent increase | |
| PUMA mRNA Levels (3h) | Dose-dependent increase | Dose-dependent increase | |
| Noxa mRNA Levels (3h) | Dose-dependent increase | Dose-dependent increase | |
| p21 Protein Levels | Dose-dependent increase | Dose-dependent increase | |
| Cleaved PARP Levels (36h) | Increased with this compound | Increased with this compound |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow diagram.
Experimental Protocols
Cell Culture and this compound Preparation
Materials:
-
SW480 or DLD-1 cell lines
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture SW480 and DLD-1 cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
SW480 or DLD-1 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
Materials:
-
6-well plates
-
SW480 or DLD-1 cells
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed 500 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Replace the medium with fresh, drug-free medium and continue to culture for 10-14 days, changing the medium every 3 days.
-
When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
6-well plates
-
SW480 or DLD-1 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 25 µM) for 48-72 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Materials:
-
6-well plates
-
SW480 or DLD-1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-mutant p53, anti-p21, anti-PUMA, anti-Noxa, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed 5 x 10^5 cells per well in a 6-well plate and treat with this compound for the desired time (e.g., 8, 24, or 36 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Normalize the protein of interest to a loading control like β-actin.
p53-Responsive Luciferase Reporter Assay
Materials:
-
SW480 or DLD-1 cells stably expressing a p53-responsive luciferase reporter construct
-
96-well white plates
-
This compound
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed 1 x 10^4 reporter cells per well in a 96-well white plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize the luciferase activity to the total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
Conclusion
This compound presents a promising therapeutic strategy for colorectal cancers harboring mutant p53. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in the responsive SW480 and DLD-1 cell lines. Careful execution of these experiments will contribute to a deeper understanding of this compound's potential in cancer therapy.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NSC59984-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC59984 is a small molecule compound that has emerged as a promising anti-cancer agent, particularly for tumors harboring mutant p53.[1][2][3] The majority of human cancers exhibit mutations in the p53 tumor suppressor gene, which not only abrogates its normal function but can also lead to a gain-of-function that promotes tumorigenesis.[4][5] this compound exerts its anti-tumor effects by inducing the degradation of mutant p53 protein and restoring p53 pathway signaling through the activation of the p53 family member, p73. This ultimately leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the mechanism of this compound-induced apoptosis involves the generation of reactive oxygen species (ROS) and the activation of the ERK2 signaling pathway, which facilitates the MDM2-mediated ubiquitination and degradation of mutant p53.
These application notes provide detailed protocols for commonly used assays to measure apoptosis induced by this compound in cancer cell lines. The included methodologies for Annexin V/Propidium Iodide staining, Caspase-Glo® 3/7 assay, TUNEL assay, and Western blotting will enable researchers to effectively quantify and characterize the apoptotic response to this compound treatment.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GOF Mutant p53 in Cancers: A Therapeutic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p53 and p73 Following NSC59984 Treatment
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1] In over 50% of human cancers, the TP53 gene is mutated, leading not only to a loss of its tumor-suppressive functions but also to the acquisition of oncogenic "gain-of-function" (GOF) properties that promote tumorigenesis and chemoresistance.[1][2] The p53 family member, p73, shares structural and functional similarities with p53 and can compensate for p53 loss by activating a subset of p53 target genes to induce apoptosis.[3][4]
NSC59984 is a small molecule compound identified as a promising anti-cancer agent that targets mutant p53. It has been shown to induce the degradation of mutant p53 protein while simultaneously restoring p53 pathway signaling through the activation of p73. This dual mechanism makes this compound a compound of significant interest for researchers in oncology and drug development.
These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on mutant p53 and p73 protein levels in cancer cell lines.
Summary of this compound Effects on p53 and p73
The treatment of mutant p53-expressing cancer cells with this compound results in distinct effects on the p53 and p73 proteins. The expected outcomes are summarized below.
| Protein Target | Expected Effect of this compound Treatment | Mechanism of Action |
| Mutant p53 | Decreased protein levels | Induction of the ROS-ERK2-MDM2 signaling axis, leading to MDM2-mediated ubiquitination and subsequent proteasomal degradation. |
| p73 | No significant change in total protein levels | Activation is likely mediated by post-translational modifications or conformational changes that enhance its transcriptional activity, rather than an increase in protein expression. |
| p21, Noxa | Increased protein levels | Upregulation is a downstream consequence of enhanced p73 transcriptional activity on p53 target gene promoters. |
Signaling Pathway of this compound Action
The mechanism by which this compound targets mutant p53 for degradation and activates p73 signaling is initiated by an increase in cellular reactive oxygen species (ROS).
Caption: this compound signaling pathway leading to mutant p53 degradation and p73 activation.
Experimental Workflow for Western Blot Analysis
A systematic workflow is crucial for obtaining reliable and reproducible Western blot results. The process begins with cell culture and treatment, followed by protein extraction, quantification, and immunoblotting.
Caption: Step-by-step experimental workflow for Western blot analysis.
Detailed Protocol: Western Blotting for p53 and p73
This protocol outlines the procedure for detecting p53 and p73 protein levels in cultured cancer cells following treatment with this compound.
Materials and Reagents
-
Cell Lines: Human colorectal cancer cells expressing mutant p53 (e.g., SW480, HT29, DLD-1).
-
This compound: Prepare stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: (e.g., Sigma-Aldrich, Cat. No. R0278) or prepare in-house (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease Inhibitor Cocktail: Add fresh to lysis buffer before use.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit).
-
4X Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).
-
SDS-PAGE Gels: 4-12% gradient gels are recommended to resolve both p53 and p73 isoforms.
-
PVDF Membrane.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit or Mouse anti-p53 antibody.
-
Rabbit or Mouse anti-p73 antibody.
-
Mouse anti-β-Actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
Procedure
1. Cell Culture and Treatment
-
Seed mutant p53-expressing cancer cells in appropriate culture dishes and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound. A vehicle control (DMSO) must be included.
-
Incubate the cells for the desired time period (e.g., 8, 16, or 24 hours).
2. Preparation of Cell Lysates
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease inhibitors (e.g., 1 mL for a 100 mm dish).
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
3. Protein Concentration Measurement
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer’s instructions.
-
Normalize the concentration of all samples using RIPA buffer.
4. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, mix an appropriate volume of lysate (typically 15-30 µg of total protein) with 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples and a molecular weight marker into the wells of a 4-12% SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.
6. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-p53, anti-p73, or loading control) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer’s instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the p53 and p73 bands to the corresponding loading control (β-Actin or GAPDH) for each sample.
-
Compare the normalized protein levels in this compound-treated samples to the vehicle control.
References
- 1. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p53 family member p73 in the regulation of cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p63 and p73, the Ancestors of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of NSC59984 using a Colony Formation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC59984 is a novel small-molecule compound that has demonstrated significant anti-tumor activity, primarily by targeting cells with mutant p53.[1][2] Over 50% of human cancers harbor mutations in the p53 tumor suppressor gene, which not only leads to a loss of its protective functions but can also result in a gain-of-function (GOF) that promotes cancer progression and drug resistance.[1][3] this compound has been shown to restore p53 pathway signaling and induce the degradation of mutant p53 protein.[1] This is achieved through the activation of a reactive oxygen species (ROS)-ERK2-MDM2 signaling axis, ultimately leading to the ubiquitination and proteasomal degradation of mutant p53. A key method for evaluating the long-term efficacy of anti-cancer compounds like this compound is the colony formation assay, which assesses the ability of single cells to proliferate and form colonies. This application note provides a detailed protocol for utilizing a colony formation assay to determine the effectiveness of this compound in cancer cell lines.
Principle of the Colony Formation Assay
The colony formation assay, or clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony, which is typically defined as a cluster of at least 50 cells. This assay is a gold standard for measuring the effects of cytotoxic agents on cell viability and reproductive integrity over a longer period, distinguishing it from short-term viability assays. By treating cancer cells with this compound and subsequently allowing them to grow for an extended period, researchers can quantify the compound's ability to inhibit cancer cell proliferation and survival.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HT29, SW480, DLD-1, which are colorectal cancer cells with mutant p53)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
12-well or 6-well tissue culture plates
-
10% Formalin or 6.0% (v/v) Glutaraldehyde for fixing
-
0.05% or 0.5% (w/v) Crystal Violet stain
-
Sterile water
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed 250 cells per well in 12-well plates (or an appropriate number for your cell line and plate format). Ensure even distribution of cells within the wells.
-
Incubate the plates overnight to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 µM to 10 µM. Include a vehicle control (DMSO) with a final concentration equivalent to the highest concentration of this compound used.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Treat the cells for 3 days.
-
-
Colony Formation:
-
After the 3-day treatment period, carefully remove the drug-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete culture medium to each well.
-
Incubate the plates for an additional 10-14 days, changing the medium every 3 days, to allow for colony formation.
-
-
Fixing and Staining:
-
After the incubation period, when visible colonies have formed, remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 10% formalin to each well and incubating for 15-20 minutes at room temperature.
-
Remove the formalin and wash the wells with water.
-
Stain the colonies by adding 0.05% crystal violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with water several times until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.
-
The plating efficiency (PE) and surviving fraction (SF) can be calculated as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Data Presentation
The following tables summarize representative quantitative data for assessing this compound efficacy using a colony formation assay.
Table 1: Experimental Parameters for Colony Formation Assay
| Parameter | Recommended Value | Reference |
| Cell Line | HT29, SW480, DLD-1 (mutant p53 colorectal cancer) | |
| Seeding Density | 250 cells/well (12-well plate) | |
| This compound Concentration Range | 1 µM - 10 µM | |
| Treatment Duration | 3 days | |
| Colony Growth Period | 10 - 14 days | |
| Fixation | 10% Formalin | |
| Staining | 0.05% Crystal Violet |
Table 2: Expected Outcomes of this compound on Colony Formation in Mutant p53 Cancer Cells
| This compound Concentration | Expected Relative Colony Number | Observations |
| Vehicle Control (DMSO) | 100% | Numerous, large, and well-defined colonies. |
| Low Concentration (e.g., 1 µM) | 60-80% | A noticeable reduction in the number and size of colonies compared to the control. |
| Medium Concentration (e.g., 5 µM) | 20-40% | Significant inhibition of colony formation, with fewer and smaller colonies. |
| High Concentration (e.g., 10 µM) | <10% | Drastic reduction in colony formation, with very few or no visible colonies. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the colony formation assay to assess this compound efficacy.
This compound Signaling Pathway
Caption: this compound-induced signaling pathway leading to inhibition of colony formation.
Conclusion
The colony formation assay is a robust and essential tool for evaluating the long-term anti-proliferative effects of this compound. By following the detailed protocol provided, researchers can effectively quantify the efficacy of this promising anti-cancer compound in relevant cancer cell models. The dose-dependent inhibition of colony formation provides strong evidence for the therapeutic potential of this compound in cancers harboring mutant p53.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating NSC59984 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of NSC59984, a small molecule compound that targets mutant p53 for degradation, using xenograft tumor models.
Introduction
Over 50% of human cancers harbor mutations in the TP53 gene, which not only inactivate its tumor suppressor functions but can also confer oncogenic gain-of-function (GOF) properties to the mutant p53 protein.[1][2] This makes mutant p53 an attractive target for cancer therapy. This compound is a first-in-class small molecule that restores the p53 signaling pathway by inducing the degradation of mutant p53 protein.[3][4] Its mechanism of action involves the activation of p73 and the induction of a Reactive Oxygen Species (ROS)-ERK2-MDM2 signaling axis, which leads to the ubiquitination and subsequent degradation of mutant p53.[1] In preclinical xenograft models, this compound has demonstrated significant anti-tumor effects, both as a single agent and in combination with other chemotherapeutic agents.
Key Applications
-
Single-agent efficacy studies: To determine the anti-tumor activity of this compound in various cancer cell line-derived xenograft models harboring mutant p53.
-
Combination therapy studies: To evaluate the synergistic or additive effects of this compound with standard-of-care chemotherapies or other targeted agents.
-
Pharmacodynamic studies: To assess the in vivo molecular effects of this compound on target proteins (e.g., mutant p53, p21, cleaved caspase-3) and signaling pathways in tumor tissues.
-
Toxicity and tolerability studies: To determine the maximum tolerated dose (MTD) and assess any potential side effects of this compound treatment.
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Cell Line | p53 Status | Mouse Strain | This compound Dose | Treatment Schedule | Tumor Growth Inhibition | Combination Agent | Reference |
| DLD-1 | Mutant | Nude | Not Specified | Not Specified | 34% reduction in tumor weight after 15 days | N/A | |
| DLD-1 (p73 knockdown) | Mutant | Nude | Not Specified | Not Specified | 18% reduction in tumor weight after 15 days | N/A | |
| HT29 | Mutant | CRL Nude | 75 mg/kg | Every 3 days for 2 weeks (i.p.) | Significant tumor growth suppression | BSO (100 mg/kg, twice daily, i.p.) |
Experimental Protocols
Protocol 1: General Xenograft Tumor Model Development
-
Cell Culture: Culture human cancer cells with mutant p53 (e.g., DLD-1, HT29, SW480) under standard conditions.
-
Cell Preparation: On the day of inoculation, harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some models, mixing the cell suspension with an equal volume of Matrigel can improve tumor take rate and growth.
-
Animal Handling: Use immunodeficient mice (e.g., nude mice), typically 4-6 weeks old females. Allow the mice to acclimatize for at least one week before any experimental procedures.
-
Tumor Cell Inoculation: Subcutaneously inject 2 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Administration and Efficacy Evaluation
-
Drug Preparation: Prepare this compound for intraperitoneal (i.p.) injection. The vehicle used in published studies is DMSO.
-
Treatment Regimen:
-
Single Agent: Administer this compound at a dose of 75 mg/kg via i.p. injection every 3 days for the duration of the study (e.g., 2 weeks).
-
Control Group: Administer an equivalent volume of the vehicle (e.g., DMSO) following the same schedule.
-
Combination Therapy (Optional): Co-administer this compound with other agents. For example, Buthionine sulfoximine (BSO) has been administered at 100 mg/kg twice daily via i.p. injection.
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights regularly (e.g., every 3 days).
-
Observe the mice for any signs of toxicity.
-
-
Endpoint: At the end of the study (e.g., day 15 or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Data Analysis:
-
Excise and weigh the tumors.
-
Calculate the percentage of tumor growth inhibition.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Protocol 3: Pharmacodynamic Analysis
-
Tissue Collection: At the study endpoint, collect tumor tissues and other relevant organs.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed it in paraffin. Perform IHC staining for key biomarkers such as:
-
Ki67: To assess cell proliferation.
-
Cleaved caspase-3: To evaluate apoptosis.
-
Mutant p53: To confirm target engagement.
-
-
Western Blotting: Snap-freeze a portion of the tumor tissue in liquid nitrogen for protein analysis. Prepare tissue lysates and perform Western blotting to quantify the protein levels of mutant p53 and downstream targets of the p53 pathway (e.g., p21, Noxa, PUMA).
-
Quantitative Real-Time PCR (qRT-PCR): Extract RNA from a portion of the tumor tissue to analyze the mRNA levels of p53 target genes.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo evaluation.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC59984: Ensuring Long-Term Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper storage and handling of the p53 activating compound, NSC59984, to ensure its long-term stability and integrity for reproducible experimental results. Adherence to these protocols is crucial for maintaining the compound's efficacy and for the generation of reliable data in preclinical and clinical research.
Introduction
This compound is a small molecule that has demonstrated significant potential in cancer therapy through its ability to restore p53 pathway signaling. It selectively induces the degradation of mutant p53 protein, a key driver in many human cancers. Given that this compound is a reactive covalent compound, its chemical stability is paramount for its biological activity. Improper handling or storage can lead to degradation, resulting in diminished or altered effects. These notes provide a comprehensive overview of best practices for storing and handling this compound.
Storage of this compound
Proper storage is critical to prevent the degradation of this compound. The following conditions are recommended for both the solid compound and solutions.
Solid Compound
For long-term storage, this compound should be stored as a solid under the conditions outlined in the table below.
| Storage Condition | Recommended Temperature | Duration |
| Long-term | -20°C | Up to 3 years[1] |
| Short-term | 4°C | Up to 2 years[2] |
It is advisable to store the compound in a tightly sealed container, protected from light and moisture. One supplier suggests a stability of at least 4 years at -20°C.[3]
Stock Solutions
Once dissolved, this compound is more susceptible to degradation. Therefore, careful preparation and storage of stock solutions are essential.
| Storage Condition | Recommended Temperature | Duration |
| Long-term | -80°C | Up to 2 years[2][3] |
| Short-term | -20°C | Up to 1 year |
Key Handling Recommendations for Stock Solutions:
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes before storage.
-
Solvent Choice: Use high-purity, anhydrous solvents for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.
-
Fresh is Best: For sensitive in vivo experiments, it is recommended to prepare fresh working solutions from a stock solution on the day of use.
Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized in the table below. This information is crucial for the preparation of stock and working solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL to 53 mg/mL |
| Ethanol | 5 mg/mL |
| Water | Insoluble |
Note on DMSO: The use of fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce the solubility of the compound.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound using a calibrated balance. (Molecular Weight of this compound: 265.27 g/mol )
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 377 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex the solution until the solid is completely dissolved. If dissolution is slow, gentle warming to 37°C and/or sonication in an ultrasonic bath can be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Protocol for Preparation of In Vivo Formulation
For in vivo studies, specific formulations are required to ensure solubility and bioavailability. The following is an example protocol for preparing an injectable solution.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a clear stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL).
-
To prepare the final formulation, add the solvents sequentially as follows:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly after the addition of each component to ensure a clear solution.
-
This formulation should yield a clear solution with a solubility of at least 2.5 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
Stability Assessment
While specific degradation pathways for this compound are not extensively documented in publicly available literature, its reactive nature suggests that it may be susceptible to hydrolysis and oxidation. A forced degradation study is recommended to identify potential degradation products and to develop a stability-indicating analytical method.
Proposed Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Proposed HPLC Method for Stability Analysis
A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection would be suitable for monitoring the stability of this compound and detecting any degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 350 nm, and MS for identification of degradation products.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness to be considered a stability-indicating method.
Signaling Pathway Context
The stability of this compound is critical for its intended biological effect on the p53 signaling pathway. The compound works by inducing the degradation of mutant p53, thereby restoring the tumor-suppressive functions of the p53 family of proteins.
Caption: Simplified signaling pathway of this compound action.
By ensuring the stability of this compound, researchers can confidently attribute observed biological effects to the compound's intended mechanism of action.
References
Validating the Proteasome-Dependent Mechanism of NSC59984 with MG132: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the proteasome inhibitor MG132 to validate the mechanism of action of NSC59984, a small molecule that induces the degradation of mutant p53 protein. The protocols outlined below are designed to demonstrate that this compound's therapeutic effect is mediated through the ubiquitin-proteasome pathway.
Introduction
This compound is a promising anti-cancer agent that selectively targets cancer cells harboring mutant p53.[1][2] Its primary mechanism involves the degradation of the oncogenic mutant p53 protein, thereby restoring p53 pathway signaling and inducing apoptosis in cancer cells.[1][3] A critical step in validating this mechanism is to demonstrate the involvement of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.[4]
The peptide aldehyde MG132 is a potent, reversible, and cell-permeable proteasome inhibitor that blocks the proteolytic activity of the 26S proteasome. By inhibiting the proteasome, MG132 can prevent the degradation of proteins that are targeted for destruction via the ubiquitin-proteasome pathway. In the context of this compound, if the compound indeed promotes the ubiquitination and subsequent proteasomal degradation of mutant p53, then co-treatment with MG132 should rescue the this compound-induced downregulation of mutant p53 levels. This experimental approach provides strong evidence for the proposed mechanism of action.
Principle of the Assay
The core principle of this validation strategy is a rescue experiment. This compound treatment leads to a decrease in the levels of mutant p53 protein. If this decrease is due to proteasomal degradation, then blocking the proteasome with MG132 will prevent this degradation, resulting in the "rescue" or stabilization of mutant p53 protein levels. Furthermore, this co-treatment should lead to an accumulation of ubiquitinated mutant p53, which can be detected by immunoprecipitation followed by western blotting.
Signaling Pathway and Experimental Workflow
The signaling pathway illustrates how this compound is believed to induce the degradation of mutant p53, and how MG132 intervenes in this process.
The experimental workflow provides a step-by-step overview of the process to validate the mechanism.
Quantitative Data Summary
The following table summarizes typical concentrations and treatment times used in studies investigating the combined effect of this compound and MG132.
| Parameter | This compound | MG132 | Cell Line Example | Treatment Duration | Reference |
| Concentration | 25 µM | 10 µM | SW480 | 16 hours | |
| Concentration | 10-50 µM | 5-10 µM | Various Cancer Cells | 8-16 hours |
Experimental Protocols
Materials and Reagents
-
Mutant p53-expressing cancer cell line (e.g., SW480, HT29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MG132 (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-ubiquitin, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Protein A/G agarose beads for immunoprecipitation
-
HA-Ubiquitin plasmid (for overexpression studies)
Protocol 1: Western Blot Analysis to Demonstrate Rescue of Mutant p53 Degradation
This protocol aims to show that MG132 can prevent the this compound-induced reduction of mutant p53 protein levels.
-
Cell Seeding: Seed mutant p53-expressing cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with the following conditions for 16 hours:
-
Vehicle control (DMSO)
-
This compound (e.g., 25 µM)
-
MG132 (e.g., 10 µM)
-
This compound (25 µM) + MG132 (10 µM) (pre-treat with MG132 for 1-2 hours before adding this compound)
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the cell lysates on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and β-actin (loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Expected Outcome: Treatment with this compound alone should show a significant decrease in the p53 band intensity compared to the control. The MG132-only lane may show a slight increase in p53 levels. The co-treatment lane (this compound + MG132) should show a rescue of the p53 protein level, with the band intensity being comparable to or higher than the control.
Protocol 2: Immunoprecipitation to Detect Increased Ubiquitination of Mutant p53
This protocol is designed to demonstrate that this compound increases the ubiquitination of mutant p53, which is stabilized by MG132.
-
Cell Transfection (Optional but Recommended): For a more robust signal, transfect the cells with a plasmid encoding HA-tagged ubiquitin (HA-Ub) 24-48 hours before drug treatment.
-
Cell Treatment: Treat the cells as described in Protocol 1, Step 2.
-
Cell Lysis: Lyse the cells as described in Protocol 1, Step 3.
-
Immunoprecipitation:
-
Take an equal amount of protein lysate (e.g., 500-1000 µg) from each treatment group.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against p53 to each lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
After the final wash, aspirate the supernatant and add Laemmli sample buffer to the beads.
-
Boil the samples for 10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting as described in Protocol 1, Step 5.
-
Probe the membrane with a primary antibody against ubiquitin (or HA-tag if HA-Ub was used).
-
Expected Outcome: The western blot of the immunoprecipitated samples should show a smear of high molecular weight bands (indicating polyubiquitination) in the lane corresponding to the this compound and MG132 co-treatment. This smear should be more intense than in the lanes for the control or single-agent treatments, indicating an accumulation of ubiquitinated mutant p53.
Conclusion
The use of the proteasome inhibitor MG132 is an indispensable tool for elucidating the mechanism of action of compounds like this compound that target proteins for degradation. The protocols described here provide a robust framework for researchers to validate the involvement of the ubiquitin-proteasome pathway in the therapeutic effects of this compound, thereby strengthening the rationale for its further development as an anti-cancer drug.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
Application Notes and Protocols for Assessing p53 Transcriptional Activity using Luciferase Reporter Assays with NSC59984
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing luciferase reporter assays to evaluate the transcriptional activity of the tumor suppressor protein p53 in response to the small molecule NSC59984. This document is intended for professionals in cancer research and drug development investigating compounds that target the p53 pathway.
Introduction
The tumor suppressor p53 is a critical transcription factor that regulates cellular responses to stress, including DNA damage, by inducing cell cycle arrest, apoptosis, or senescence.[1][2] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to the expression of a mutant p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic activities.[3][4] The restoration of wild-type p53 function in cancer cells is a promising therapeutic strategy.
This compound is a small molecule that has been identified as a compound capable of restoring p53 pathway signaling, particularly in cancer cells expressing mutant p53.[3] It has been shown to induce the degradation of mutant p53 protein through the MDM2-mediated ubiquitin-proteasome pathway and to activate the p53 family member p73, thereby restoring the transcriptional activation of p53 target genes. More recent studies have elucidated that this compound's mechanism of action involves the induction of a ROS-ERK2-MDM2 axis to promote mutant p53 degradation.
Luciferase reporter assays are a widely used method to quantify the transcriptional activity of p53. These assays utilize a reporter vector where the luciferase gene is under the control of p53 response elements (p53REs). An increase in luciferase expression, measured as luminescence, directly correlates with the binding of active p53 to these response elements and the subsequent transcriptional activation. This system provides a sensitive and quantitative readout to screen for and characterize compounds like this compound that modulate p53 activity.
Signaling Pathway of this compound in Mutant p53 Cells
The diagram below illustrates the proposed mechanism of action for this compound in cancer cells harboring mutant p53.
Caption: Mechanism of this compound in mutant p53 cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on p53 transcriptional activity and cell viability as reported in the literature.
Table 1: Effect of this compound on p53-Responsive Luciferase Activity
| Cell Line | p53 Status | This compound Conc. (µM) | Incubation Time (hr) | Fold Increase in Bioluminescence (vs. DMSO) | Reference |
| SW480 | Mutant (R273H, P309S) | 10 | 24 | ~3.5 | |
| DLD-1 | Mutant (S241F) | 10 | 24 | ~2.5 | |
| HCT116 | Wild-Type | 10 | 24 | No significant increase | |
| HCT116 p53-/- | Null | 10 | 24 | No significant increase | |
| SW480 | Mutant (R273H, P309S) | 25 | 16 | Inhibited by NAC | |
| SW480 | Mutant (R273H, P309S) | 25 | 16 | Enhanced by BSO |
Table 2: EC50 Values of this compound in Cancer Cell Lines
| Cell Line | p53 Status | EC50 (µM) | Reference |
| HCT116 p53-/- | Null | 8.38 |
Experimental Protocols
Protocol 1: p53 Luciferase Reporter Assay for this compound Activity
This protocol is designed to quantify the transcriptional activity of p53 in response to this compound treatment using a luciferase reporter system.
Materials:
-
Cancer cell lines (e.g., SW480, DLD-1, HCT116) stably expressing a p53-luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound (stock solution in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
-
Phosphate-buffered saline (PBS).
-
Passive Lysis Buffer.
Procedure:
-
Cell Seeding:
-
One day before treatment, seed the p53-luciferase reporter cell lines into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A final concentration range of 1 µM to 25 µM is recommended.
-
Include a DMSO-only control (negative control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
After incubation, remove the medium and wash the cells once with 100 µL of PBS.
-
Add 20-100 µL of 1x Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate to a white 96-well assay plate.
-
Add 50-100 µL of the luciferase assay reagent to each well.
-
Measure the firefly luciferase activity immediately using a luminometer.
-
If using a dual-luciferase system, add the Stop & Glo® reagent and measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the protein concentration of the cell lysate.
-
Calculate the fold change in p53 transcriptional activity by dividing the normalized luciferase values of the this compound-treated wells by the normalized values of the DMSO control wells.
-
Experimental Workflow
The following diagram outlines the key steps in the p53 luciferase reporter assay workflow for testing this compound.
Caption: Workflow for p53 luciferase reporter assay with this compound.
Logical Relationship of the Assay
The diagram below illustrates the logical principle of the p53 luciferase reporter assay.
Caption: Logical flow of the p53 luciferase reporter assay.
References
Troubleshooting & Optimization
Troubleshooting low efficacy of NSC59984 in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor NSC59984 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an anti-tumor small molecule that primarily functions by inducing the degradation of mutant p53 protein.[1][2] This action restores the p53 signaling pathway, largely through the activation of the p53 family member, p73.[1][2][3] The degradation of mutant p53 is mediated by the MDM2-ubiquitin-proteasome pathway.
Q2: Is this compound effective in all cancer cell lines?
A2: The efficacy of this compound is most pronounced in cancer cell lines harboring a mutant p53 protein. Its primary mechanism involves the degradation of mutant p53, so cell lines with wild-type p53 or that are p53-null may show a reduced response. However, some p53-independent effects, such as the upregulation of p21, have been observed, which may contribute to anti-tumor activity in a broader range of cell lines.
Q3: What is the role of Reactive Oxygen Species (ROS) in the activity of this compound?
A3: High intracellular levels of Reactive Oxygen Species (ROS) enhance the efficacy of this compound. ROS promotes the sustained activation of ERK2, which in turn phosphorylates MDM2. This phosphorylation is crucial for the MDM2-mediated ubiquitination and subsequent degradation of mutant p53. Therefore, the baseline ROS level of a cancer cell line can influence its sensitivity to this compound.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to keep the stock solution at -20°C or -80°C, protected from light.
Troubleshooting Guide for Low Efficacy
Q5: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line. What are the possible reasons?
A5: Several factors could contribute to the low efficacy of this compound in your experiments. Here are some potential causes and troubleshooting steps:
-
Inappropriate Cell Line Selection:
-
Issue: As this compound's primary target is mutant p53, its efficacy will be limited in cell lines with wild-type p53 or that are p53-null.
-
Troubleshooting:
-
Verify the p53 status of your cell line through sequencing or by checking a reliable database (e.g., IARC TP53 Database, ATCC).
-
If your cell line is not mutant p53, consider switching to a well-characterized mutant p53 cancer cell line (e.g., SW480, DLD-1, HT-29).
-
-
-
Suboptimal Compound Concentration:
-
Issue: The concentration of this compound may be too low to elicit a significant biological response. The EC50 of this compound can vary significantly between different cell lines.
-
Troubleshooting:
-
Perform a dose-response experiment using a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your specific cell line.
-
Refer to the provided table of reported EC50/IC50 values for guidance.
-
-
-
Compound Instability or Precipitation:
-
Issue: this compound may be unstable or precipitating in the cell culture medium.
-
Troubleshooting:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically below 0.5%).
-
When diluting the stock solution, avoid "solvent shock" by performing a stepwise dilution.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
-
Low Intracellular ROS Levels:
-
Issue: The efficacy of this compound is enhanced by high cellular ROS. Cell lines with low basal ROS levels may be less sensitive.
-
Troubleshooting:
-
Consider co-treatment with a non-toxic concentration of a ROS-generating agent to potentially increase the efficacy of this compound. However, this should be carefully optimized to avoid off-target effects.
-
-
Q6: My cell viability assay (e.g., MTT) shows little effect of this compound, but I suspect the compound is active. What should I do?
A6: It's possible that the chosen assay is not capturing the full biological effect of this compound.
-
Issue: Cell viability assays that measure metabolic activity (like MTT) may not be the most sensitive measure of this compound's effects, which include cell cycle arrest and apoptosis.
-
Troubleshooting:
-
Assess Apoptosis: Use a more direct measure of apoptosis, such as an Annexin V/Propidium Iodide (PI) staining assay, to detect programmed cell death.
-
Analyze Cell Cycle: Perform cell cycle analysis by flow cytometry to determine if this compound is inducing cell cycle arrest (e.g., an increase in the sub-G1 population is indicative of apoptosis).
-
Confirm Target Engagement: Use Western blotting to check for the degradation of mutant p53 and the upregulation of downstream targets like p21.
-
Quantitative Data
Table 1: Reported EC50/IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | p53 Status | Reported EC50/IC50 (µM) |
| HCT116 | Colorectal Carcinoma | p53-null | 8.38 |
| SW480 | Colorectal Adenocarcinoma | Mutant p53 | Varies (dose-dependent effects observed) |
| DLD-1 | Colorectal Adenocarcinoma | Mutant p53 | Varies (dose-dependent effects observed) |
| HT-29 | Colorectal Adenocarcinoma | Mutant p53 | Varies (dose-dependent effects observed) |
| Various Cancer Cell Lines | Multiple | Mutant p53 | 8.38 to 110.49 |
Note: EC50/IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of treatment.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blot for Mutant p53 Degradation
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p53 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Caption: Troubleshooting Logic for Low this compound Efficacy.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Optimizing NSC59984 concentration for maximum therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC59984. Our goal is to help you optimize your experiments for the maximum therapeutic effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that primarily functions to restore the p53 tumor suppressor pathway. It achieves this through two main actions:
-
Induces Degradation of Mutant p53: this compound promotes the degradation of gain-of-function (GOF) mutant p53 proteins via the MDM2-mediated ubiquitin-proteasome pathway[1][2].
-
Activates p73: It activates p73, a p53 family member, which helps to restore p53-like tumor-suppressive functions, including the induction of apoptosis in cancer cells[1][2][3].
A recently identified mechanism involves an inducible ROS-ERK2-MDM2 axis, where this compound utilizes intracellular reactive oxygen species (ROS) to promote sustained ERK2 activation, leading to MDM2 phosphorylation and subsequent mutant p53 degradation.
Q2: What is the optimal concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line. However, published studies provide a general range. For many cancer cell lines with mutant p53, the EC50 is significantly lower than in normal cells. For example, the EC50 for p53-null HCT116 cells is reported to be 8.38 µM. Treatment concentrations in various studies have ranged from low micromolar (e.g., 5 µM) to higher concentrations (e.g., 25 µM) for specific assays.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution. For in vivo studies, co-solvents such as PEG300, PEG400, and Tween 80 may be required for appropriate formulation. It is recommended to aliquot the stock solution and store it at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year) to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q4: Does this compound affect cells with wild-type p53?
A4: this compound shows significantly lower toxicity in normal cells compared to cancer cells harboring mutant p53. However, some studies have noted that this compound can induce apoptosis in wild-type p53-expressing and p53-null cancer cells, suggesting a p53-independent mechanism of cell death in these contexts. This may be related to the post-translational upregulation of p21.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays. | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Cell line heterogeneity. | - Ensure a uniform single-cell suspension before seeding.- Mix the plate gently after adding this compound.- Use a recently thawed and low-passage number cell stock. |
| No significant decrease in mutant p53 levels after treatment. | - Sub-optimal this compound concentration.- Insufficient treatment duration.- Low cellular ROS levels. | - Perform a dose-response experiment to determine the optimal concentration for your cell line.- Extend the treatment time (e.g., 16-24 hours).- Consider co-treatment with a ROS-generating agent like BSO to enhance this compound efficacy. |
| This compound induces toxicity in control (normal) cells. | - Concentration is too high for the specific normal cell line.- Extended treatment duration. | - Determine the EC50 for your normal cell line and use a concentration with a sufficient therapeutic window.- Reduce the treatment duration. |
| Inconsistent results in apoptosis assays. | - Incorrect timing of the assay.- Use of an inappropriate apoptosis detection method. | - Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Use a combination of methods, such as Annexin V/PI staining and PARP cleavage analysis, to confirm apoptosis. |
| Difficulty reproducing in vivo anti-tumor effects. | - Inadequate drug dosage or administration schedule.- Poor drug bioavailability.- Tumor model resistance. | - Optimize the dosage and administration frequency. A reported effective dose is 45mg/kg intraperitoneally every 5 days.- Ensure proper formulation of this compound for in vivo use.- Confirm the p53 mutation status and p73 expression of your xenograft model. |
Data Presentation
Table 1: Reported EC50 Values of this compound in Various Cell Lines
| Cell Line | p53 Status | EC50 (µM) | Reference |
| HCT116 (p53-null) | Null | 8.38 | |
| Various Mutant p53 Cancer Cells (n=9) | Mutant | Mean lower than normal cells | |
| Normal Fibroblast Cells (n=3) | Wild-Type | Significantly higher than mutant p53 cancer cells |
Table 2: Example In Vivo Dosing Regimen for this compound
| Animal Model | Tumor Type | Dose | Administration Route | Schedule | Reference |
| Nude Mice | Colon Tumor Xenograft (DLD-1) | 45 mg/kg | Intraperitoneal (i.p.) | Every 5 days |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a DMSO vehicle control. Incubate for 72 hours.
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Lysis and Luminescence Reading: Add an equal volume of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
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Data Analysis: Normalize the data to the DMSO control and calculate EC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Mutant p53 Degradation
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Cell Lysis: After treating cells with this compound (e.g., 25 µM for 16 hours), wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p53 overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
Apoptosis Assay (Annexin V/PI Staining)
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Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time (e.g., 24-48 hours).
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Caption: this compound signaling pathway leading to mutant p53 degradation and apoptosis.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Potential off-target effects of NSC59984 in cancer research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NSC59984 in cancer research, with a specific focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that primarily induces the degradation of mutant p53 protein in cancer cells.[1][2] This action helps to restore the p53 signaling pathway, which is often inactivated in cancers with p53 mutations.[1][2] The degradation of mutant p53 is mediated through the ubiquitin-proteasome pathway.[1]
Q2: How does this compound trigger the degradation of mutant p53?
A2: this compound's mechanism involves the activation of a specific signaling cascade. It increases the levels of reactive oxygen species (ROS) within the cancer cells, which leads to the sustained phosphorylation of Extracellular signal-regulated kinase 2 (ERK2). Activated ERK2 then phosphorylates the E3 ubiquitin ligase MDM2 at serine-166. This phosphorylation enhances the binding of MDM2 to mutant p53, leading to its ubiquitination and subsequent degradation by the proteasome.
Q3: Does this compound have any effects in cancer cells that do not have mutant p53?
A3: Yes, this compound has been observed to induce apoptosis (programmed cell death) in cancer cells that have wild-type p53 or are p53-null, indicating that it has p53-independent anti-cancer effects. One of the known p53-independent effects is the upregulation of the cyclin-dependent kinase inhibitor p21 at a post-translational level.
Q4: What are the known or potential off-target effects of this compound?
A4: Beyond its intended pathway, this compound has several effects that can be considered off-target. The sustained phosphorylation of ERK1/2 occurs regardless of p53 status. A recent study using thermal proteome profiling and a biotinylated form of this compound identified several metabolic enzymes as potential direct off-targets. This is consistent with other reports showing that this compound can alter cellular metabolism, including increasing the utilization of the pentose phosphate pathway and inhibiting glycolysis.
Q5: Is there any quantitative data on the off-target interactions of this compound?
A5: Currently, there is a lack of published quantitative data such as IC50 or Ki values for the binding of this compound to its potential off-target metabolic enzymes. The identification of these off-targets is a recent development, and further research is needed to quantify these interactions. However, EC50 values for the anti-proliferative effect of this compound in various cancer cell lines have been determined.
Data Presentation
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | p53 Status | Key Effect | EC50 (µM) | Reference |
| SW480 | Mutant | Mutant p53 degradation, Apoptosis | ~10-15 | |
| DLD-1 | Mutant | Mutant p53 degradation, Apoptosis | ~10-15 | |
| HCT116 | Wild-Type | Apoptosis, p21 upregulation | ~15-20 | |
| HCT116 (p53-/-) | Null | Apoptosis, p21 upregulation | 8.38 |
Table 2: Potential Off-Targets of this compound Identified by Proteomic Screening
| Protein Class | Potential Off-Target Proteins | Method of Identification | Quantitative Data (IC50/Ki) | Reference |
| Metabolic Enzymes | Various, involved in cellular metabolism | Thermal Proteome Profiling, Biotinylated Probe Pulldown | Not yet available |
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| No degradation of mutant p53 is observed after this compound treatment. | 1. Insufficient ROS production in the cell line. 2. Blockade of the ERK signaling pathway. 3. Suboptimal concentration or duration of this compound treatment. | 1. Measure intracellular ROS levels. Consider co-treatment with a ROS-inducing agent like BSO. 2. Check the phosphorylation status of ERK1/2. Ensure no interfering compounds are present. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Cell death is observed in p53-null or wild-type p53 cell lines. | This is an expected p53-independent effect of this compound. | Acknowledge this in your experimental design. To study p53-specific effects, use appropriate p53-null or knockdown control cell lines. |
| Unexpected changes in cellular metabolism (e.g., altered glycolysis or pentose phosphate pathway activity) are observed. | This compound has been shown to have off-target effects on metabolic enzymes. | This is likely a direct off-target effect. You can investigate this further by measuring key metabolic fluxes and enzyme activities. This could be a novel aspect of your research. |
| High background in Western blots for phosphorylated proteins. | Inappropriate blocking buffer or antibody concentrations. | Use 5% BSA in TBST for blocking when detecting phosphoproteins, as milk contains phosphoproteins that can cause high background. Optimize primary and secondary antibody concentrations. |
Experimental Protocols
Western Blot for Phosphorylated ERK1/2 (p-ERK)
This protocol is for assessing the activation of the ERK pathway by this compound.
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Cell Seeding and Treatment:
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Seed cells in 6-well plates to achieve 70-80% confluency.
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Serum-starve cells for 12-24 hours to reduce basal p-ERK levels.
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Treat cells with the desired concentrations of this compound for the specified time (e.g., 16 hours). Include a vehicle control (DMSO).
-
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Cell Lysis:
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Place plates on ice and wash cells twice with ice-cold PBS.
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Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape and collect the lysate into pre-chilled tubes.
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Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
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Determine protein concentration (e.g., BCA assay) and normalize samples.
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Run 20-30 µg of protein on an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
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Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect with an ECL substrate.
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-
Normalization:
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Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal.
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Intracellular ROS Detection Assay
This protocol provides a general guideline for measuring ROS levels.
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Cell Preparation:
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Plate cells in a 96-well plate to achieve ~70-80% confluency for adherent cells, or prepare a suspension of 1.5 x 10^6 cells/mL for suspension cells.
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Labeling:
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Wash adherent cells with assay buffer. For suspension cells, centrifuge and wash with PBS.
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Add 100 µL of 1X ROS Label (e.g., H2DCFDA) diluted in assay buffer to each well.
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Incubate for 45 minutes at 37°C in the dark.
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Treatment and Measurement:
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Remove the labeling solution and add your desired concentrations of this compound. Include positive (e.g., H2O2) and negative (vehicle) controls.
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Incubate for the desired treatment duration.
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Measure fluorescence at Ex/Em = 495/529 nm using a fluorescence plate reader, microscope, or flow cytometer.
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Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for p-ERK Western blotting.
Caption: Logical relationships for troubleshooting this compound experiments.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Cellular ROS on NSC59984 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cellular Reactive Oxygen Species (ROS) on the activity of the small molecule NSC59984.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that has been shown to induce the degradation of mutant p53 protein in cancer cells.[1][2] It restores wild-type p53 signaling pathways, which can lead to cell death in cancer cells expressing mutant p53.[3][4] This action is mediated through the activation of the p73 protein and the ubiquitin-proteasome pathway.[3]
Q2: How do cellular ROS levels affect the activity of this compound?
A2: Higher cellular ROS levels have been shown to increase the effectiveness of this compound in promoting the degradation of mutant p53 and its anti-tumor effects. This compound's mechanism involves the activation of a ROS-ERK2-MDM2 signaling axis. Increased ROS promotes the sustained phosphorylation of ERK2, which in turn phosphorylates MDM2, leading to the ubiquitination and subsequent degradation of mutant p53.
Q3: Does this compound affect cells with wild-type p53?
A3: this compound selectively targets cancer cells with mutant p53. It has been observed to have minimal toxicity toward normal cells. In some normal cells and cancer cells with wild-type p53, this compound can even lead to an upregulation of wild-type p53 protein at higher doses.
Q4: What is the role of the ROS-ERK2-MDM2 axis in this compound's activity?
A4: The ROS-ERK2-MDM2 axis is a key signaling pathway exploited by this compound to induce the degradation of mutant p53. This compound treatment leads to a ROS-dependent, sustained phosphorylation of ERK2. This activated ERK2 then phosphorylates MDM2 at serine-166, which enhances the binding of phosphorylated-MDM2 to mutant p53, ultimately leading to its ubiquitination and degradation.
Q5: Can the anti-tumor effects of this compound be enhanced?
A5: Yes, the anti-tumor effects of this compound can be enhanced by increasing cellular ROS levels. Studies have shown that this compound synergizes with ROS-generating agents to induce cell death in cancer cells with mutant p53.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No significant degradation of mutant p53 observed after this compound treatment. | Low endogenous ROS levels in the cell line being used. | - Consider co-treatment with a ROS-generating agent (e.g., a low dose of hydrogen peroxide or BSO) to enhance this compound efficacy.- Ensure the cell line indeed expresses a mutant p53 that is susceptible to this compound-mediated degradation. |
| Inadequate concentration of this compound or insufficient treatment duration. | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Concentrations in the range of 5-25 µM for 16-24 hours are often reported. | |
| High variability in ROS measurements using DCFH-DA. | Instability of the DCFH-DA probe. | - Prepare the DCFH-DA solution fresh for each experiment.- Protect the probe from light and avoid repeated freeze-thaw cycles. |
| Interference from serum or media components. | - Perform the assay in serum-free media or PBS.- Include cell-free controls with your compound to check for direct interactions with the dye. | |
| Photobleaching of the fluorescent signal. | - Minimize the exposure of stained cells to light.- Read the fluorescence immediately after staining. | |
| Unexpected cell death in control (DMSO-treated) cells. | Solvent toxicity. | - Ensure the final concentration of DMSO is low and consistent across all treatments (typically ≤ 0.1%).- Run a vehicle-only control to assess baseline toxicity. |
| High intrinsic oxidative stress in the cell line. | - Culture cells in optimal conditions to minimize baseline stress.- Consider using a different cell line with lower endogenous ROS if the issue persists. | |
| This compound does not induce phosphorylation of ERK1/2. | The cell line may have a non-responsive signaling pathway. | - Confirm the expression of key pathway components (ERK1/2, MEK1/2) in your cell line.- Test a positive control for ERK1/2 activation to ensure the assay is working correctly. |
| ROS levels are insufficient to trigger the pathway. | - As mentioned previously, co-treatment with a ROS-generating agent may be necessary to initiate the signaling cascade. |
Quantitative Data Summary
Table 1: Effect of this compound on Mutant p53 Protein Levels and Cell Viability
| Cell Line | p53 Status | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Mutant p53 Protein | EC50 (µM) | Reference |
| SW480 | Mutant | 10 - 25 | 8 - 16 | Dose-dependent decrease | ~5 | |
| DLD-1 | Mutant | 10 - 25 | 8 | Dose-dependent decrease | ~7.5 | |
| Hop92 | Mutant | 10 - 25 | 8 | Dose-dependent decrease | Not Reported | |
| RXF393 | Mutant | 10 - 25 | 8 | Dose-dependent decrease | Not Reported |
Table 2: this compound-Induced Upregulation of p53 Target Genes (mRNA levels)
| Gene | Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase (approx.) | Reference |
| p21 | SW480 | 10 | 3 | ~4 | |
| Noxa | SW480 | 10 | 3 | ~3 | |
| Puma | SW480 | 10 | 3 | ~2.5 | |
| p21 | DLD-1 | 10 | 3 | ~3 | |
| Noxa | DLD-1 | 10 | 3 | ~2 | |
| Puma | DLD-1 | 10 | 3 | ~2 |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted from standard cell-based assays for measuring ROS activity.
Materials:
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Cells of interest cultured in appropriate media
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This compound
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2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
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Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Positive control (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)
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Black, clear-bottom 96-well plates
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Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
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Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of this compound and controls (vehicle, positive control) for the desired duration (e.g., 16 hours).
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DCFH-DA Staining: a. Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed PBS or serum-free media immediately before use. b. Remove the culture medium containing the treatment compounds. c. Wash the cells gently twice with warm PBS. d. Add 100 µL of the DCFH-DA working solution to each well.
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Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
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Fluorescence Measurement: a. Remove the DCFH-DA solution and wash the cells gently twice with PBS. b. Add 100 µL of PBS to each well. c. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Western Blot for Mutant p53 Degradation and Pathway Activation
This protocol outlines the general steps for assessing protein level changes in response to this compound treatment.
Materials:
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Cultured cells treated with this compound
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RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-mutant p53, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-MDM2 (Ser166), anti-MDM2, anti-GAPDH or β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
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Cell Lysis: After treating the cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step as in step 7.
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Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow diagram.
References
- 1. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Covalent Modification of Proteins by NSC59984
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC59984. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General
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What is this compound and what is its primary mechanism of action? this compound is a small molecule that has been identified as a promising anti-cancer agent. Its primary mechanism of action involves the restoration of the p53 tumor suppressor pathway, particularly in cancer cells harboring mutant p53.[1][2] It achieves this by inducing the degradation of mutant p53 protein and activating p73, a p53 family member, to restore p53 signaling.[1][2]
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How does this compound induce the degradation of mutant p53? this compound promotes the degradation of mutant p53 through the ubiquitin-proteasome pathway.[1] This is mediated by the E3 ubiquitin ligase MDM2. More specifically, this compound treatment leads to the generation of reactive oxygen species (ROS), which causes sustained phosphorylation of ERK2. Phosphorylated ERK2 then phosphorylates MDM2 at serine-166, enhancing its binding to mutant p53 and leading to subsequent ubiquitination and proteasomal degradation.
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Does this compound directly interact with p53? Yes, recent studies have shown that this compound directly and covalently modifies p53. It reacts with cysteine residues, specifically Cys124 and Cys229, in the DNA-binding domain of p53 through a Michael addition reaction. This covalent modification is thought to contribute to the restoration of wild-type p53 activity.
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Is this compound selective for cancer cells? this compound has been shown to induce cell death more effectively in cancer cells compared to normal cells. The EC50 values for this compound are generally lower in cancer cell lines than in normal fibroblast cells.
Experimental Design and Protocols
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What is a typical working concentration for this compound in cell culture experiments? The effective concentration of this compound can vary depending on the cell line and the specific assay. However, concentrations in the range of 5-25 µM are commonly used in published studies for observing effects on mutant p53 degradation and cell viability. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
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How should I prepare this compound for in vitro experiments? this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the stock solution is then further diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
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What are some key positive and negative controls to include in my experiments?
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Positive Controls: A known inducer of p53 signaling (e.g., doxorubicin) or another compound known to degrade mutant p53 could be used. For signaling pathway studies, cells treated with a known activator of the ERK pathway could serve as a positive control.
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Negative Controls: A vehicle control (e.g., DMSO) is essential. Additionally, using a cell line that does not express mutant p53 (p53-null or wild-type p53) can help determine the specificity of this compound's effects.
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Troubleshooting Guides
Inconsistent or No Effect on Mutant p53 Levels
| Issue | Possible Cause | Recommendation |
| No decrease in mutant p53 protein levels observed via Western Blot. | Suboptimal concentration of this compound: The concentration may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 1, 5, 10, 25 µM) to determine the optimal concentration. |
| Insufficient treatment time: The duration of treatment may not be long enough to observe protein degradation. | Conduct a time-course experiment (e.g., 8, 16, 24 hours) to identify the optimal treatment duration. | |
| Cell line resistance: Some cell lines may be inherently resistant to this compound. | Verify the p53 mutation status of your cell line. Consider testing other mutant p53-expressing cell lines. | |
| Proteasome inhibitor interference: If co-treating with a proteasome inhibitor (e.g., MG132), it will block the degradation of ubiquitinated proteins. | This is expected. This experiment can be used to confirm that this compound induces ubiquitination of mutant p53. | |
| High variability in results between experiments. | Inconsistent cell density or passage number: Cell confluency and passage number can affect cellular responses. | Maintain consistent cell seeding densities and use cells within a defined passage number range for all experiments. |
| Degradation of this compound stock solution: Improper storage can lead to reduced activity. | Aliquot the this compound stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Unexpected Cellular Toxicity
| Issue | Possible Cause | Recommendation |
| High levels of cell death in control (vehicle-treated) cells. | High concentration of DMSO: The vehicle itself may be causing toxicity. | Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%). |
| Toxicity observed in normal (non-cancerous) cell lines. | Off-target effects: While more selective for cancer cells, this compound can have some effects on normal cells at higher concentrations. | Perform a dose-response curve to determine the therapeutic window for your specific normal and cancer cell lines. |
| Cell line sensitivity: Some normal cell lines may be more sensitive to the compound. | Consider using a different normal cell line as a control. |
Quantitative Data Summary
Table 1: EC50 Values of this compound in Various Cell Lines
| Cell Line | p53 Status | EC50 (µM) | Reference |
| HCT116 | p53-null | 8.38 | |
| DLD-1 | Mutant p53 | ~5 | |
| SW480 | Mutant p53 | ~7 | |
| Normal Fibroblast Cells | Wild-type p53 | >20 |
Note: EC50 values can vary between studies and experimental conditions.
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or DMSO as a vehicle control.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
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Assay Procedure:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
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Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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-
Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
2. Western Blot for Mutant p53 Degradation
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Immunoprecipitation for p53 Ubiquitination
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Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 6-8 hours to allow for the accumulation of ubiquitinated proteins.
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Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
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Immunoprecipitation:
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Pre-clear the lysates with protein A/G agarose beads.
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Incubate the pre-cleared lysates with an anti-p53 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
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Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the eluted samples by Western blot using an anti-ubiquitin antibody to detect ubiquitinated p53.
Signaling Pathways and Workflows
Caption: this compound signaling pathway leading to mutant p53 degradation.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential response to NSC59984 in various p53 mutant cell lines (e.g., R175H vs. V173L)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NSC59984, particularly concerning its differential effects on various p53 mutant cell lines such as those expressing R175H and V173L mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that has been shown to restore wild-type p53 signaling pathways in cancer cells expressing mutant p53.[1][2] Its primary mechanism involves inducing the degradation of mutant p53 protein through the MDM2-mediated ubiquitin-proteasome pathway.[1][2][3] This process is dependent on the activation of p73, a p53 family member, which helps to restore the transcriptional functions of the p53 pathway.
Q2: Does this compound affect wild-type p53 or p53-null cell lines?
A2: this compound specifically targets mutant p53 for degradation and does not lead to the degradation of wild-type p53. In some cases, high doses of this compound have been observed to up-regulate wild-type p53. The compound can induce cell death in wild-type p53 and p53-null cancer cells, suggesting a p53-independent mechanism of action in these contexts, possibly through the upregulation of p21.
Q3: Why am I observing a different response to this compound in cell lines with different p53 mutations (e.g., R175H vs. V173L)?
A3: A differential response to this compound in cell lines with different p53 mutations is expected. For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines, this compound has demonstrated higher cytotoxicity in OECM1 cells, which harbor the p53 V173L mutation, compared to Detroit 562 cells with the p53 R175H mutation. This difference may be attributed to the structural and functional variations between these p53 mutants. The R175H mutation is a structural mutant that can lead to protein misfolding and aggregation, potentially making it less susceptible to this compound-induced degradation compared to the V173L mutant.
Q4: What is the role of reactive oxygen species (ROS) in the activity of this compound?
A4: Recent studies have elucidated a novel mechanism involving reactive oxygen species (ROS). This compound treatment can promote the phosphorylation of ERK2 via ROS in cancer cells. This sustained ERK2 activation is required for the phosphorylation of MDM2 at serine-166, which enhances the binding of phosphorylated-MDM2 to mutant p53, leading to its ubiquitination and degradation. Therefore, the cellular ROS level can influence the efficacy of this compound.
Troubleshooting Guides
Problem 1: I am not observing significant mutant p53 degradation after this compound treatment.
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Possible Cause 1: Suboptimal concentration of this compound.
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Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary between cell lines.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration for observing mutant p53 degradation.
-
-
Possible Cause 3: Low cellular ROS levels.
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Solution: The efficacy of this compound can be enhanced by high cellular ROS. Consider co-treatment with a ROS-generating agent like BSO to potentially increase the degradation of mutant p53. However, ensure to perform control experiments to assess the effect of the ROS-generating agent alone.
-
-
Possible Cause 4: The specific p53 mutation is resistant.
-
Solution: As noted, certain p53 mutations like R175H may be more resistant to this compound. Consider testing other compounds or combination therapies. For R175H mutants, co-treatment with a NAMPT inhibitor has shown synergistic effects in repressing cell proliferation.
-
Problem 2: I am observing high toxicity in my control (wild-type p53) cell line.
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Possible Cause 1: Off-target effects.
-
Solution: While this compound is reported to have minimal toxicity towards normal cells, off-target effects can occur, especially at high concentrations. Lower the concentration of this compound and ensure the observed toxicity is significantly lower than in your mutant p53 cell lines.
-
-
Possible Cause 2: p53-independent cytotoxicity.
-
Solution: this compound can induce p53-independent cell death. Characterize the cell death mechanism in your wild-type p53 cells to understand if it differs from that in the mutant p53 cells.
-
Quantitative Data Summary
Table 1: EC50 Values of this compound in Various Cell Lines
| Cell Line | p53 Status | EC50 (µM) |
| SW480 | Mutant p53 | Not specified |
| DLD-1 | Mutant p53 | Not specified |
| HCT116 | Wild-type p53 | Not specified |
| HCT116 p53-/- | p53-null | Not specified |
| OECM1 | p53 V173L | Significantly lower than Detroit 562 |
| Detroit 562 | p53 R175H | Significantly higher than OECM1 |
| Normal Fibroblasts (n=3) | Wild-type p53 | Mean ± SD |
| p53 Mutant Cancer Cells (n=9) | Mutant p53 | Mean ± SD |
| Wild-type p53 Cancer Cells (n=3) | Wild-type p53 | Mean ± SD |
Note: Specific EC50 values were not consistently available across all reviewed literature for a direct comparison in this table. Researchers should determine these values empirically for their cell lines of interest. A study did show a panel of cancer cell lines with EC50 values ranging from 8.38 to 110.49 µM.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration in a 6-well plate.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Cell Washing: Wash the cells twice with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: this compound signaling pathway leading to mutant p53 degradation and apoptosis.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Managing NSC59984 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and understanding the cytotoxic effects of NSC59984 in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that primarily functions by restoring wild-type p53 signaling pathways in cancer cells, particularly those expressing mutant p53.[1][2][3] It induces the degradation of mutant p53 protein through the MDM2-mediated ubiquitin-proteasome pathway.[1][4] This action releases and activates p73, a p53 family member, which in turn transcriptionally activates p53 target genes, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: Is this compound cytotoxic to all cell lines?
A2: this compound exhibits selective cytotoxicity towards cancer cells, with significantly lower toxicity observed in normal, non-cancerous cells at therapeutic concentrations. However, the sensitivity of cancer cell lines can vary depending on their p53 mutation status and other genetic factors. Some cancer cell lines, particularly those with mutant p53, are more sensitive to this compound-induced cell death.
Q3: What is the role of reactive oxygen species (ROS) in this compound's activity?
A3: Recent studies have shown that this compound's ability to induce mutant p53 degradation is dependent on intracellular reactive oxygen species (ROS). This compound treatment leads to a sustained phosphorylation of ERK1/2 via ROS, which then phosphorylates MDM2, enhancing its ability to bind to and ubiquitinate mutant p53 for degradation. This suggests that the cellular redox state can influence the efficacy of this compound.
Q4: Can this compound affect cells with wild-type p53 or p53-null cells?
A4: Yes, while this compound's primary mechanism involves the degradation of mutant p53, it can also induce apoptosis in cancer cells with wild-type p53 or those that are p53-null. In these cases, the cell death is p53-independent. One observed off-target effect is the post-translational upregulation of p21, a cell cycle inhibitor, which may contribute to its anti-tumor effects in these cell lines.
Troubleshooting Guide: Unexpected Cytotoxicity in Sensitive Cell Lines
This guide provides a systematic approach to troubleshooting and managing unexpected levels of cytotoxicity when using this compound in your experiments.
Initial Assessment of Cytotoxicity
If you observe higher-than-expected cytotoxicity, it is crucial to systematically assess the experimental conditions.
Problem: Significant cell death observed even at low concentrations of this compound.
Solution Workflow:
Caption: Initial troubleshooting workflow for unexpected this compound cytotoxicity.
Detailed Steps:
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Verify Compound Integrity: Ensure the this compound stock solution is correctly prepared and stored to prevent degradation. We recommend preparing fresh dilutions for each experiment from a frozen stock.
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Establish a Dose-Response Curve: If not already done, perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 value in your specific cell line.
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Vehicle Control: Run a parallel experiment with the vehicle (typically DMSO) at the highest concentration used for this compound dilution to rule out solvent-induced toxicity.
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Cell Culture Conditions: Ensure your cells are healthy, within a low passage number, and free from contamination. Sub-optimal culture conditions can sensitize cells to chemical treatments.
Investigating the Mechanism of Sensitivity
If initial troubleshooting does not resolve the issue, the sensitivity of your cell line may be linked to the specific mechanism of this compound.
Problem: Cell line shows extreme sensitivity to this compound that is not observed in other lines.
Potential Causes & Investigative Steps:
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High Basal ROS Levels: Cells with inherently high levels of reactive oxygen species may be more susceptible to this compound-induced apoptosis.
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Suggestion: Measure basal ROS levels in your sensitive cell line and compare them to a less sensitive line. Consider co-treatment with a ROS scavenger like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity.
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p73 Expression Levels: Since this compound's activity is dependent on p73 activation, high endogenous p73 levels could lead to a more robust apoptotic response.
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Suggestion: Use Western blotting to compare p73 protein levels between your sensitive and other cell lines.
-
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Off-Target Effects: At higher concentrations, off-target effects are more likely. The sensitivity might be due to an off-target effect specific to your cell line's genetic background.
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Suggestion: Carefully review the literature for known off-targets of this compound and analyze your cell line's expression profile for these targets.
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Data Presentation
This compound In Vitro Efficacy
The following table summarizes the half-maximal effective concentration (EC50) of this compound in various human cancer cell lines and normal cells after 72 hours of treatment.
| Cell Line | Cancer Type | p53 Status | EC50 (µM) | Reference |
| SW480 | Colorectal Carcinoma | Mutant (R273H, P309S) | ~10 | |
| DLD-1 | Colorectal Adenocarcinoma | Mutant (S241F) | ~12 | |
| HT-29 | Colorectal Adenocarcinoma | Mutant (R273H) | ~15 | |
| HCT116 | Colorectal Carcinoma | Wild-Type | ~10 | |
| HCT116 p53-/- | Colorectal Carcinoma | Null | 8.38 | |
| Normal Fibroblasts | Normal | Wild-Type | >25 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
96-well cell culture plates
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Cell line of interest
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Complete culture medium
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.
Western Blot for Protein Expression
This protocol can be used to assess the levels of key proteins in the this compound signaling pathway, such as mutant p53, p73, p21, and cleaved PARP.
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the proteins of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway Diagrams
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for the MTT-based cell viability assay.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing NSC59984-Mediated Tumor Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NSC59984, a promising small molecule for cancer therapy. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your research and development efforts in targeting mutant p53-driven cancers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its anti-tumor effects through a dual mechanism. Firstly, it induces the degradation of mutant p53 protein, which is often overexpressed in cancer cells and contributes to tumor progression.[1][2][3] This degradation is mediated through the MDM2-dependent ubiquitin-proteasome pathway.[1][2] Secondly, this compound restores the tumor suppressor signaling of the p53 pathway by activating p73, a p53 family member, which can then transcribe p53 target genes to induce cell cycle arrest or apoptosis.
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated efficacy in colorectal cancer cells expressing mutant p53. Studies have shown it can induce cell death in various cancer cell lines with different p53 mutations. Its effectiveness is linked to the presence of mutant p53, suggesting its potential application in the ~50% of human cancers harboring such mutations.
Q3: What is the role of reactive oxygen species (ROS) in this compound's activity?
A3: this compound's ability to induce mutant p53 degradation is dependent on an inducible reactive oxygen species (ROS)-ERK2-MDM2 axis. This compound treatment leads to an increase in intracellular ROS, which in turn promotes the sustained phosphorylation of ERK2. Activated ERK2 then phosphorylates MDM2, enhancing its ability to bind to and ubiquitinate mutant p53, targeting it for degradation.
Q4: Can the anti-tumor effects of this compound be enhanced?
A4: Yes. Since the efficacy of this compound is linked to cellular ROS levels, its anti-tumor effects can be potentiated by co-administration with ROS-generating agents, such as buthionine sulfoximine (BSO). This combination has been shown to significantly suppress tumor growth in vivo compared to single-agent treatment. Additionally, this compound has been shown to synergize with the chemotherapeutic agent CPT11 (irinotecan) in inducing cell death in mutant p53-expressing colorectal cancer cells.
Q5: Is this compound toxic to normal, non-cancerous cells?
A5: At therapeutic doses, this compound has been observed to induce p73-dependent cell death in cancer cells with minimal genotoxicity and without evident toxicity towards normal cells. In vivo studies have also shown that this compound administration did not cause overt toxic effects in mice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low efficacy of this compound in inducing cell death. | The cancer cell line may not express mutant p53, or the mutation type may be less susceptible. | Confirm the p53 status of your cell line. This compound is most effective in cells with gain-of-function mutant p53. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the EC50 for your specific cell line. | |
| Insufficient intracellular ROS levels. | Consider co-treatment with a non-toxic concentration of a ROS-generating agent like BSO to enhance this compound's effect. | |
| Inconsistent results in mutant p53 degradation. | Issues with Western blot protocol or antibody quality. | Optimize your Western blot protocol, ensuring complete protein transfer and using a validated anti-p53 antibody. |
| Cell line-specific differences in the ROS-ERK2-MDM2 pathway. | Verify the activation of ERK and MDM2 phosphorylation upon this compound treatment in your cell model. | |
| The JNK pathway is not required for this compound-induced mutant p53 degradation. | Do not use JNK inhibitors in an attempt to modulate this specific effect of this compound. | |
| Difficulty in observing p73-dependent transcriptional activation. | Inefficient knockdown or overexpression of p73. | Validate the efficiency of your p73 siRNA or expression vector using qPCR or Western blot. |
| Issues with the reporter assay. | Ensure the p53-responsive reporter construct is functioning correctly and optimize transfection conditions. | |
| The effect of this compound on p53-responsive reporter bioluminescence can be blocked by the ERK1/2 inhibitor U0126. | Avoid co-treatment with ERK1/2 inhibitors if you are assessing p73-mediated transcriptional activation. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | p53 Status | This compound EC50 (µM) |
| DLD-1 | Mutant (S241F) | ~5 |
| SW480 | Mutant (R273H/P309S) | ~5 |
| Hop92 | Mutant (R175L) | ~5 |
| RXF393 | Mutant (R175H) | ~5 |
| HCT116 | Wild-type | >20 |
| Normal Fibroblasts | Wild-type | >20 |
This table summarizes the half-maximal effective concentration (EC50) of this compound in various cancer cell lines with different p53 statuses and in normal cells, as reported in the literature.
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Treatment Group | Mean Tumor Weight Reduction (%) | p-value |
| DLD-1 (mutant p53) | This compound (45mg/kg) vs. DMSO | 34% | <0.05 |
| HT29 (mutant p53) | This compound + BSO vs. This compound alone | Significant suppression (qualitative) | - |
This table presents the in vivo anti-tumor efficacy of this compound in xenograft models. Data is extracted from published studies.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo®)
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Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
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Treat the cells with a serial dilution of this compound for 72 hours.
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Equilibrate the plate to room temperature for 30 minutes.
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Add an equal volume of CellTiter-Glo® Reagent to each well.
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Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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Calculate cell viability as a percentage of the DMSO-treated control.
-
2. Western Blot Analysis for Mutant p53 Degradation
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Objective: To assess the effect of this compound on the protein levels of mutant p53, phospho-ERK, and phospho-MDM2.
-
Methodology:
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Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
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Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p53, phospho-ERK (Thr202/Tyr204), phospho-MDM2 (Ser166), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vivo Xenograft Tumor Model
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Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Subcutaneously implant 5 million cancer cells (e.g., DLD-1) into the flanks of nude mice.
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Allow tumors to reach a palpable size (e.g., 3-5 mm in diameter).
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Randomize mice into treatment and control groups.
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Administer this compound (e.g., 45 mg/kg) or vehicle control (DMSO) via intraperitoneal (i.p.) injection every 5 days.
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Monitor tumor volume and mouse body weight regularly.
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After a predetermined treatment period (e.g., 15 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and cleaved caspase-3).
-
Signaling Pathways and Workflows
Caption: this compound signaling pathway in mutant p53 cancer cells.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
Navigating the Challenges of NSC59984: A Technical Support Guide for Researchers
Welcome to the technical support center for NSC59984. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the handling and use of this compound, with a particular focus on its instability and solubility in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, it is highly recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent. Anhydrous DMSO is preferable as absorbed water can negatively impact the solubility of many compounds.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C for up to three years or at 4°C for up to two years. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year[1].
Q3: I've observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent this?
A3: This is a common issue stemming from the low aqueous solubility of this compound. When the concentrated DMSO stock is introduced into an aqueous environment, the compound can "crash out" of solution. To mitigate this:
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Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.
-
Perform serial dilutions: Avoid adding the concentrated stock directly to your final volume. First, create an intermediate dilution in a smaller volume of your aqueous buffer or medium, then add this to the final volume.
-
Gentle warming and mixing: Gentle warming to 37°C and continuous mixing while diluting can help maintain solubility.
-
Consider the formulation: For in vivo studies, a formulation with co-solvents such as PEG300 and Tween 80 may be necessary to maintain solubility[1].
Q4: Is this compound stable in aqueous solutions?
A4: this compound exhibits instability in aqueous buffers, particularly those containing thiol-containing molecules like glutathione or N-acetyl cysteine, which are common in cell culture supplements. This compound is an electrophilic compound that can covalently react with nucleophilic thiol groups via a Michael addition. This reaction will deplete the active form of this compound from your solution. Therefore, it is crucial to prepare fresh aqueous working solutions immediately before each experiment.
Q5: What is the mechanism of action of this compound?
A5: this compound is known to restore the p53 signaling pathway in cancer cells that express mutant p53. It induces the degradation of mutant p53 protein through the MDM2-mediated ubiquitin-proteasome pathway[2][3]. This action is dependent on the activation of p73, a p53 family member[2]. More recent studies have elucidated that this process is mediated through a reactive oxygen species (ROS)-ERK2-MDM2 signaling axis.
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a step-by-step approach to address the precipitation of this compound during its dilution into cell culture media.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding DMSO stock to media. | Final concentration of this compound is above its solubility limit in the aqueous media. | - Lower the final working concentration of this compound.- Increase the final percentage of DMSO (if permissible for your cell line, generally not exceeding 0.5%).- Use a pre-warmed (37°C) cell culture medium. |
| Solution is initially clear but becomes cloudy over time. | Gradual precipitation or degradation of the compound. | - Prepare working solutions immediately before use.- For longer experiments, consider replacing the media with freshly prepared this compound solution at intermediate time points. |
| Inconsistent experimental results. | Variable amounts of soluble, active this compound due to precipitation or degradation. | - Standardize your dilution protocol meticulously.- Visually inspect for any signs of precipitation before adding to cells.- Prepare a fresh stock solution from powder if the current stock is old or has been freeze-thawed multiple times. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 38 mg/mL (≥ 143.25 mM) |
| Ethanol | Not specified |
| Water | Poorly soluble |
Table 2: Recommended Storage Conditions
| Formulation | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| Stock Solution in Solvent | -80°C | 2 years |
| Stock Solution in Solvent | -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 265.27 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL, weigh out 2.65 mg).
-
In a sterile microcentrifuge tube, add the weighed this compound powder.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Calculate the volume of 10 mM this compound stock solution needed (for a 1:1000 dilution, you will need 10 µL for 10 mL of media). The final DMSO concentration will be 0.1%.
-
Intermediate Dilution (Recommended): a. In a sterile tube, add 990 µL of pre-warmed cell culture media. b. Add 10 µL of the 10 mM this compound stock solution to the media to create a 100 µM intermediate solution. c. Mix gently by pipetting up and down or brief vortexing.
-
Final Dilution: a. Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media in your cell culture flask or plate. b. Gently swirl the flask or plate to ensure even distribution.
-
Use the prepared media immediately.
Visualizations
Caption: this compound signaling pathway leading to mutant p53 degradation and apoptosis.
Caption: Recommended workflow for preparing and using this compound in cell-based assays.
Caption: Troubleshooting logic for addressing this compound precipitation issues.
References
- 1. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to NSC59984 Treatment
Welcome to the technical support center for NSC59984. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, particularly concerning treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that restores the p53 signaling pathway in cancer cells, primarily those harboring mutant p53.[1][2] It achieves this by inducing the degradation of the mutant p53 protein through the MDM2-mediated ubiquitin-proteasome pathway.[1] A critical aspect of this compound's activity is the activation of p73, a p53 family member, which plays a crucial role in initiating apoptosis in cancer cells.[1]
Q2: In which cancer cell types is this compound expected to be most effective?
A2: this compound is most effective in cancer cells that express mutant p53.[1] Its mechanism of action is centered on the degradation of mutant p53 and the subsequent activation of p73-dependent apoptosis. While it may exhibit some p53-independent effects, its primary therapeutic benefit is observed in mutant p53-expressing cancers.
Q3: What is the role of Reactive Oxygen Species (ROS) in this compound's activity?
A3: this compound's ability to induce mutant p53 degradation is dependent on intracellular Reactive Oxygen Species (ROS). The compound promotes the sustained phosphorylation of ERK2 via ROS, which in turn is necessary for the phosphorylation of MDM2. This phosphorylated MDM2 then targets mutant p53 for ubiquitination and degradation. Therefore, the antitumor effects of this compound are enhanced in a high ROS environment.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical studies have shown that this compound can act synergistically with other chemotherapeutic agents. For instance, it enhances the efficacy of CPT11 (Irinotecan) in suppressing colorectal cancer cell growth. Additionally, it shows synergy with ROS-generating agents like Buthionine sulfoximine (BSO), which can further enhance its antitumor activity.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound, with a focus on overcoming resistance.
Problem 1: Reduced or no cytotoxic effect of this compound on target cancer cells.
Possible Cause 1.1: Suboptimal this compound concentration or treatment duration.
-
Troubleshooting:
-
Verify the EC50 of this compound for your specific cell line. EC50 values can vary significantly between different cancer cell lines.
-
Perform a dose-response experiment to determine the optimal concentration for your cells.
-
Extend the treatment duration, as the effects of this compound may be time-dependent.
-
Possible Cause 1.2: Alterations in the p73 pathway.
-
Troubleshooting:
-
Assess p73 expression: Use Western blotting to check the basal expression levels of p73 in your cells. Low or absent p73 may confer resistance.
-
Confirm p73 activation: this compound-induced apoptosis is p73-dependent. Knockdown of p73 has been shown to rescue cells from this compound-induced apoptosis. You can use siRNA to knock down p73 and observe if it abrogates the drug's effect.
-
Overexpress p73: To confirm the role of p73, you can transiently overexpress p73 and assess if it sensitizes the cells to this compound.
-
Possible Cause 1.3: Insufficient intracellular ROS levels.
-
Troubleshooting:
-
Measure ROS levels: Use a fluorescent probe like DCFDA to measure intracellular ROS levels before and after this compound treatment. A lack of ROS induction may indicate a resistance mechanism.
-
Co-treatment with a ROS-generating agent: If ROS levels are low, co-administer this compound with a ROS-generating agent like BSO. This combination has been shown to be synergistic.
-
Possible Cause 1.4: Dysregulation of the ERK2-MDM2 axis.
-
Troubleshooting:
-
Check ERK2 phosphorylation: Use Western blotting to assess the phosphorylation status of ERK2 after this compound treatment. A lack of sustained ERK2 phosphorylation could impair downstream signaling.
-
Examine MDM2 phosphorylation: Similarly, check for the phosphorylation of MDM2 at serine-166. This is a critical step for its E3 ligase activity towards mutant p53.
-
Inhibit MEK1/2: Use a MEK1/2 inhibitor (e.g., U0126) to confirm the dependency on the ERK pathway. Inhibition of MEK1/2 should block this compound-induced mutant p53 degradation.
-
Problem 2: No significant degradation of mutant p53 protein observed.
Possible Cause 2.1: Impaired ubiquitin-proteasome system.
-
Troubleshooting:
-
Co-treatment with a proteasome inhibitor: Treat cells with a proteasome inhibitor like MG132 in combination with this compound. If this compound is working correctly, this should lead to an accumulation of ubiquitinated mutant p53.
-
Perform a ubiquitination assay: Conduct an immunoprecipitation assay to specifically pull down mutant p53 and then blot for ubiquitin to confirm if it is being ubiquitinated upon this compound treatment.
-
Possible Cause 2.2: MDM2 is not effectively targeting mutant p53.
-
Troubleshooting:
-
Assess MDM2-mutant p53 interaction: Perform a co-immunoprecipitation experiment to see if this compound treatment enhances the binding of phosphorylated MDM2 to mutant p53.
-
Knockdown MDM2: Use siRNA to knockdown MDM2. This should abrogate the degradation of mutant p53 induced by this compound.
-
Problem 3: Lack of upregulation of p53 target genes.
Possible Cause 3.1: p73 is not transcriptionally active.
-
Troubleshooting:
-
Perform qRT-PCR: Analyze the mRNA levels of p53/p73 target genes such as p21, PUMA, and NOXA. A lack of transcriptional upregulation suggests a block in the p73-mediated response.
-
Chromatin Immunoprecipitation (ChIP): Perform a ChIP assay to determine if p73 is binding to the promoter regions of its target genes after this compound treatment.
-
Data Presentation
Table 1: Efficacy of this compound in Various Cell Lines
| Cell Line | p53 Status | EC50 (µM) | Reference |
| HCT116 | p53-null | 8.38 | |
| SW480 | Mutant p53 | ~12 | |
| DLD-1 | Mutant p53 | ~15 | |
| MRC5 | Wild-type p53 | >50 | |
| Wi38 | Wild-type p53 | >50 |
Table 2: Upregulation of p53 Target Genes by this compound
| Gene | Cell Line | Fold Increase (mRNA) | Fold Increase (Protein) | Reference |
| p21 | SW480 | Dose-dependent increase | Significant upregulation | |
| PUMA | SW480 | Dose-dependent increase | Significant upregulation | |
| NOXA | SW480 | Dose-dependent increase | Significant upregulation | |
| DR5 | SW480 | Not specified | Significant upregulation | |
| p21 | DLD-1 | Dose-dependent increase | Significant upregulation | |
| PUMA | DLD-1 | Dose-dependent increase | Significant upregulation | |
| NOXA | DLD-1 | Dose-dependent increase | Significant upregulation | |
| DR5 | DLD-1 | Not specified | Significant upregulation |
Table 3: Synergistic Effects of this compound in Combination Therapies
| Combination | Cell Line | Effect | Combination Index (CI) | Reference |
| This compound + CPT11 | SW480 | Synergistic reduction in cell viability | < 1 (Specific values in supplementary data of the cited paper) | |
| This compound + BSO | HT29 | Synergistic suppression of tumor growth in vivo | Not applicable (in vivo) | |
| This compound + BSO | Colorectal cancer cells | Synergistic induction of cell death | Synergy observed, specific CI values may vary |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 72 hours. Include a DMSO-treated control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the EC50 value.
Protocol 2: Western Blot for p53 Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against mutant p53, p73, phospho-ERK, total ERK, phospho-MDM2, p21, PUMA, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 3: Mutant p53 Ubiquitination Assay (Immunoprecipitation)
-
Cell Transfection and Treatment: Transfect cells with a plasmid encoding HA-tagged ubiquitin. After 24-48 hours, treat the cells with this compound and MG132 for 16 hours.
-
Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-p53 antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the immunoprecipitated proteins by boiling in SDS sample buffer and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated p53.
Mandatory Visualizations
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of NSC59984: A Guide to Interpreting EC50 Variability
Technical Support Center
For researchers, scientists, and drug development professionals working with the promising anti-cancer compound NSC59984, observing variations in its half-maximal effective concentration (EC50) across different studies or even between experiments can be a source of confusion. This guide provides a comprehensive resource to understand the factors influencing this compound's EC50, troubleshoot experimental discrepancies, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: Why do I see different EC50 values for this compound reported in the literature?
A1: It is common to observe a range of EC50 values for a compound across different studies. For this compound, this variability is expected and can be attributed to several factors, primarily the diverse genetic backgrounds of the cancer cell lines tested and the specific experimental conditions employed. A key study demonstrated that the EC50 of this compound varies significantly among a panel of cancer cell lines harboring different p53 mutations.[1]
Q2: What is the primary mechanism of action for this compound that influences its EC50?
A2: this compound's primary mechanism involves the restoration of the p53 tumor suppressor pathway.[1][2] It induces the degradation of mutant p53 protein through an MDM2-mediated ubiquitin-proteasome pathway and activates p73, a p53 family member, to restore p53 signaling.[1][2] A more detailed mechanism reveals that this compound utilizes intracellular reactive oxygen species (ROS) to activate an ERK2-MDM2 axis, leading to mutant p53 degradation. Consequently, the EC50 can be highly dependent on the p53 status of the cells, the expression levels of p73 and MDM2, and the cellular redox environment.
Q3: Can my experimental setup affect the EC50 value I measure?
A3: Absolutely. EC50 values are sensitive to a multitude of experimental parameters. Variations in cell density, serum concentration in the culture medium, incubation time with the compound, and the specific cell viability assay used can all lead to shifts in the calculated EC50. For instance, the protein-binding potential of a compound can alter its free concentration and thus its apparent potency.
Troubleshooting Guide: Interpreting Variable EC50 Values
If you are encountering unexpected or inconsistent EC50 values for this compound in your experiments, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Higher than expected EC50 | Cell Line Resistance: The cell line used may have a p53 mutation that is less susceptible to this compound-mediated degradation, or it may have low p73 expression. | Profile the p53 and p73 status of your cell line. Consider testing a panel of cell lines with known p53 mutations to benchmark your results. |
| Suboptimal Assay Conditions: Insufficient incubation time may not allow for the full effect of the drug. High cell density can also impact drug availability per cell. | Optimize the incubation time (e.g., 72 hours as used in key studies) and initial cell seeding density. | |
| Low Cellular ROS: Since this compound's activity is linked to cellular ROS levels, antioxidant-rich media or low metabolic activity in cells could dampen its effect. | Ensure consistent media formulations. Consider measuring basal ROS levels in your cell lines. | |
| Lower than expected EC50 | High Cellular ROS: Cells under high oxidative stress may be more sensitive to this compound. | As with higher EC50s, consistency in cell culture conditions is key to minimizing variability in cellular ROS. |
| Synergistic Effects: Components in the media or co-treatments could be enhancing the activity of this compound. | Be mindful of any other treatments applied to the cells. One study showed this compound synergizes with the chemotherapy agent CPT11. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. | Ensure thorough cell mixing before seeding and use calibrated pipettes for accuracy. |
| Edge Effects in Plates: Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. | Avoid using the outer wells of your plates for experimental data points. Fill them with sterile media or PBS to maintain humidity. | |
| Compound Instability or Precipitation: The compound may not be fully soluble or could be degrading in your media over the course of the experiment. | Visually inspect for precipitation. Prepare fresh stock solutions and ensure complete dissolution in the vehicle (e.g., DMSO) before diluting in media. |
Data Presentation: EC50 Values of this compound in Various Cell Lines
The following table summarizes the EC50 values of this compound in a panel of human cell lines as reported in a key study.
| Cell Line | p53 Status | EC50 (µM) | Cell Type |
| SW480 | Mutant | ~5 | Colorectal Cancer |
| DLD-1 | Mutant | ~12 | Colorectal Cancer |
| HT29 | Mutant | ~10 | Colorectal Cancer |
| RXF393 | Mutant | ~8 | Renal Cancer |
| HCT116 | Wild-Type | >25 | Colorectal Cancer |
| p53-null HCT116 | Null | 8.38 | Colorectal Cancer |
| MRC5 | Wild-Type | >25 | Normal Lung Fibroblast |
| Wi38 | Wild-Type | >25 | Normal Lung Fibroblast |
Note: The EC50 values for most cancer cells were found to be significantly lower than those for normal cells.
Experimental Protocols
Cell Viability Assay (as described in Zhang et al., 2015)
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and the data are normalized to the vehicle-treated control cells. The EC50 values are then calculated using software such as PRISM4.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to p53 Reactivating Compounds: NSC59984, RETRA, and Prodigiosin
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a hallmark of many human cancers. Reactivating mutant p53 or restoring the p53 signaling pathway is a promising therapeutic strategy. This guide provides a comparative overview of three small molecule compounds—NSC59984, RETRA, and prodigiosin—that have been shown to reactivate p53 signaling, primarily through the p73-dependent pathway.
Mechanism of Action: A Common Reliance on p73
All three compounds, despite their structural differences, converge on a similar strategy to restore p53-like tumor-suppressive functions. They achieve this by liberating and activating the p53 family member, p73, which is often sequestered and inhibited by mutant p53 protein.
-
This compound: This small molecule induces the degradation of mutant p53 protein through the MDM2-mediated ubiquitin-proteasome pathway.[1] This degradation releases p73 from its inhibitory complex with mutant p53, allowing p73 to activate the transcription of p53 target genes involved in cell cycle arrest and apoptosis.[1] Interestingly, this compound's activity is linked to the generation of reactive oxygen species (ROS) and sustained activation of the ERK2-MDM2 axis, which leads to MDM2-mediated ubiquitination and subsequent degradation of mutant p53.
-
RETRA (Reactivation of Transcriptional Reporter Activity): RETRA has been identified as a small molecule that disrupts the interaction between mutant p53 and p73.[2] By releasing p73 from this inhibitory complex, RETRA allows p73 to transactivate its target genes, leading to the suppression of cancer cells expressing mutant p53.[2][3] The effect of RETRA is reported to be specific to mutant p53-expressing cells and dependent on the presence of p73.
-
Prodigiosin: This natural red pigment produced by Serratia marcescens also reactivates the p53 pathway by targeting the mutant p53-p73 interaction. Prodigiosin upregulates the expression of p73 and disrupts its binding to mutant p53, thereby restoring p53-like transcriptional activity and inducing apoptosis in cancer cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathways of these compounds and a general workflow for their experimental evaluation.
Caption: Signaling pathways of this compound, RETRA, and prodigiosin in reactivating p53 function.
Caption: A generalized experimental workflow for the evaluation of p53 reactivating compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and prodigiosin. Data for RETRA is limited in the public domain.
Table 1: Cytotoxicity (EC50/IC50) of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | EC50/IC50 (µM) |
| HCT116 (p53-null) | p53-null | 8.38 |
| SW480 | Mutant | Value not specified |
| DLD-1 | Mutant | Value not specified |
| HT29 | Mutant | Value not specified |
| Various Mutant p53 Lines | Mutant | Generally lower than normal cells |
| Normal Fibroblast Cells | Wild-type | Significantly higher than cancer cells |
Note: Specific EC50 values for many mutant p53 cell lines treated with this compound are not consistently reported in a single source.
Table 2: Cytotoxicity (IC50) of Prodigiosin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| A549 | Lung Carcinoma | 0.39 - 1.30 | ~1.21 - 4.02 |
| HT29 | Colon Adenocarcinoma | 0.45 | ~1.39 |
| SGC7901 | Gastric Adenocarcinoma | 1.30 | ~4.02 |
| HL60 | Promyelocytic Leukemia | 1.7 | ~5.26 |
| NCIH-292 | Lung Mucoepidermoid Carcinoma | 3.6 | ~11.14 |
| Hep-2 | Laryngeal Carcinoma | 3.4 | ~10.52 |
| MCF-7 | Breast Adenocarcinoma | 5.1 | ~15.78 |
| HepG2 | Hepatocellular Carcinoma | 0.04 - 8.75 | ~0.12 - 27.07 |
| WiDr | Colon Adenocarcinoma | 0.2 | ~0.62 |
| JEG3 | Choriocarcinoma | Dose-dependent apoptosis | Not specified |
| PC3 | Prostate Adenocarcinoma | Dose-dependent apoptosis | Not specified |
Note: IC50 values for prodigiosin can vary depending on the study and the specific experimental conditions.
Table 3: Cytotoxicity (IC50) of RETRA in Human Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| A431/LC5 | Mutant | 4 |
| SW480 | Mutant | Colony formation reduced, specific IC50 not provided |
| A549 | Wild-type | No effect observed |
| H1299 | p53-null | No effect observed |
| PC3 | p53-null | No effect observed |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are generalized protocols for assays commonly used to evaluate these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound, RETRA, or prodigiosin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
p53 Reporter Gene Assay
This assay measures the transcriptional activity of p53 or its family members.
-
Cell Transfection: Co-transfect cells with a p53-responsive luciferase reporter plasmid (e.g., pG13-luc) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compounds.
-
Cell Lysis: After the desired incubation time, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of p53 transcriptional activity.
Western Blot Analysis
This technique is used to detect the levels of specific proteins, such as p53, p73, and downstream targets like p21.
-
Cell Lysis: Treat cells with the compounds, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p73, p21, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This assay is used to determine if two proteins (e.g., mutant p53 and p73) interact in a cellular context.
-
Cell Lysis: Lyse cells treated with the compounds in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-p53) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-p73).
Conclusion
This compound, RETRA, and prodigiosin represent promising classes of small molecules for cancer therapy by reactivating the p53 pathway through p73. While they share a common mechanistic theme, their potencies and specificities may vary across different cancer types. The provided data and protocols offer a foundation for researchers to further investigate and compare these compounds, ultimately aiding in the development of more effective p53-targeted cancer therapies. Further studies are warranted to expand the cytotoxicity profile of RETRA to allow for a more comprehensive comparison.
References
A Comparative Analysis of NSC59984 and MDM2 Inhibitors Like Nutlin-3: A Guide for Researchers
In the landscape of cancer therapeutics, the p53 tumor suppressor pathway remains a focal point of drug development. This guide provides a detailed comparative analysis of two small molecules that modulate this pathway through distinct mechanisms: NSC59984, a compound that induces the degradation of mutant p53, and Nutlin-3, a well-characterized inhibitor of the MDM2-p53 interaction. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supporting experimental data, and detailed protocols for key assays.
Introduction: Targeting the p53 Pathway
The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or initiate programmed cell death (apoptosis).[1] However, in over 50% of human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic mutant p53 protein.[2][3] In cancers with wild-type p53, its function is often suppressed by its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2]
This guide focuses on two distinct strategies to harness the p53 pathway for therapeutic benefit:
-
This compound: A first-in-class small molecule that promotes the degradation of mutant p53, thereby eliminating its gain-of-function (GOF) oncogenic activities and restoring p53 pathway signaling.
-
Nutlin-3: A potent and selective small-molecule antagonist of the MDM2-p53 interaction, which stabilizes and activates wild-type p53 in cancer cells.
Mechanism of Action: Two Sides of the Same Coin
While both compounds ultimately impact the p53 pathway, their mechanisms of action are fundamentally different.
This compound: Inducing Mutant p53 Degradation
This compound's mechanism is indirect and relies on the cellular stress response. It induces the production of reactive oxygen species (ROS), which triggers a signaling cascade involving the sustained phosphorylation of ERK2. This activated ERK2 then phosphorylates MDM2 at serine-166, which paradoxically enhances the binding of phosphorylated MDM2 to mutant p53. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the mutant p53 protein. The degradation of mutant p53 alleviates its oncogenic gain-of-function effects and can restore p53 pathway signaling, partly through the activation of the p53 family member, p73.
dot
Caption: this compound signaling pathway leading to mutant p53 degradation.
Nutlin-3: Direct Inhibition of MDM2-p53 Interaction
Nutlin-3, in contrast, has a direct and well-defined mechanism of action. It is a cis-imidazoline derivative that mimics the key p53 amino acid residues (Phe19, Trp23, and Leu26) that are essential for binding to MDM2. By competitively binding to the hydrophobic p53-binding pocket on the MDM2 protein, Nutlin-3 effectively blocks the p53-MDM2 interaction. This prevents MDM2 from ubiquitinating wild-type p53, leading to its stabilization and accumulation in the nucleus. The elevated levels of functional p53 then transcriptionally activate its target genes, resulting in cell cycle arrest or apoptosis in cancer cells that retain wild-type p53.
dot
Caption: Nutlin-3 mechanism of inhibiting the p53-MDM2 interaction.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and Nutlin-3, providing a direct comparison of their efficacy in various cancer cell lines.
Table 1: In Vitro Efficacy (EC50/IC50 Values)
| Compound | Cell Line | p53 Status | EC50/IC50 (µM) | Reference |
| This compound | SW480 | Mutant | ~10-25 | |
| DLD-1 | Mutant | ~12 | ||
| HCT116 (p53-null) | Null | 8.38 | ||
| Average (Mutant p53) | Mutant | Varies | ||
| Average (Normal Cells) | Wild-Type | Significantly Higher | ||
| Nutlin-3 | A549 | Wild-Type | 17.68 ± 4.52 | |
| HCT116 | Wild-Type | ~5-10 | ||
| UKF-NB-3 | Wild-Type | 2.03 - 3.62 | ||
| A549-920 (p53 deficient) | Null | 33.85 ± 4.84 | ||
| CRL-5908 | Mutant | 38.71 ± 2.43 |
Table 2: Effects on Protein Levels
| Compound | Cell Line | Target Protein | Effect | Quantitative Change | Reference |
| This compound | SW480 | Mutant p53 | Degradation | Dose-dependent decrease | |
| SW480 | p21, Puma, Noxa | Upregulation (mRNA) | Dose-dependent increase | ||
| Nutlin-3 | A549 | p53 | Stabilization | Dose-dependent increase | |
| A549 | p21, MDM2, PUMA, BAX | Upregulation | Dose-dependent increase | ||
| HCT-116 | p53, MDM2, p21 | Upregulation | Fold increase reported |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Nutlin-3.
Cell Viability Assay (MTT Assay)
dot
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, Nutlin-3, or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50/IC50 values using appropriate software.
Western Blot Analysis
dot
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Co-Immunoprecipitation (Co-IP)
Protocol:
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., p53 or MDM2) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins.
Cell Cycle Analysis by Flow Cytometry
dot
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Harvest: After drug treatment, harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Summary and Conclusion
This compound and Nutlin-3 represent two innovative and mechanistically distinct approaches to targeting the p53 pathway in cancer.
-
This compound offers a promising strategy for cancers harboring mutant p53 , a large and challenging patient population. Its ability to induce the degradation of oncogenic mutant p53 and reactivate p53-like signaling through p73 is a unique and valuable therapeutic concept.
-
Nutlin-3 and its derivatives are at the forefront of therapies for cancers with wild-type p53 . Their direct and potent inhibition of the MDM2-p53 interaction provides a clear and rational approach to reactivating the tumor-suppressive functions of p53.
Key Comparative Points:
-
Target Population: this compound is designed for mutant p53 cancers, while Nutlin-3 is effective in wild-type p53 cancers.
-
Mechanism: this compound has an indirect, ROS-dependent mechanism leading to mutant p53 degradation, whereas Nutlin-3 directly inhibits the MDM2-p53 interaction.
-
MDM2 Involvement: MDM2 is essential for the action of both compounds, but in different ways. For this compound, phosphorylated MDM2 is required to ubiquitinate mutant p53. For Nutlin-3, MDM2 is the direct target of inhibition.
The choice between these or similar compounds for further research and development will critically depend on the specific genetic background of the cancer being studied. The experimental protocols and comparative data provided in this guide are intended to facilitate such investigations and aid in the rational design of future studies aimed at harnessing the power of the p53 pathway for cancer therapy.
References
- 1. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating NSC59984's In Vivo Efficacy: A Comparative Guide Using p73 Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule NSC59984 and its in vivo efficacy, with a specific focus on its dependence on the tumor suppressor protein p73. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent and in designing relevant preclinical studies. We will compare this compound with other compounds that similarly target the p53/p73 pathway, providing available experimental data to support these comparisons.
Introduction to this compound and the p73 Pathway
The tumor suppressor protein p53 is mutated in over half of all human cancers, leading to loss of its tumor-suppressive functions and, in some cases, a gain of oncogenic function. A promising therapeutic strategy involves the reactivation of the p53 pathway. This compound is a small molecule that has been identified to restore p53 pathway signaling, not by directly targeting p53, but through the activation of its family member, p73.[1]
This compound's mechanism of action involves the degradation of mutant p53, which in many cancers sequesters and inactivates p73.[1] By promoting the degradation of mutant p53, this compound liberates p73, allowing it to activate downstream target genes that induce cell cycle arrest and apoptosis. Critically, the anti-tumor effects of this compound have been shown to be dependent on the presence and activity of p73, a finding validated through in vivo studies using p73 knockdown models.[2]
Comparative In Vivo Efficacy of p73-Activating Compounds
To objectively assess the efficacy of this compound, we compare its performance with other small molecules, RETRA and Prodigiosin, which also function by activating the p73 pathway. The following table summarizes the available quantitative data from in vivo studies utilizing p73 knockdown models.
| Compound | Cell Line | Xenograft Model | Treatment | Tumor Growth Inhibition (vs. Control) | Tumor Growth Inhibition in p73 Knockdown (vs. Control) | p73-Dependent Efficacy |
| This compound | DLD-1 (colorectal) | Subcutaneous | 45 mg/kg, i.p., every 5 days for 15 days | 34% reduction in tumor weight[2] | 18% reduction in tumor weight[2] | Yes |
| RETRA | A431 (skin epidermoid) | Subcutaneous | Not specified | Significant suppression of tumor growth | Effect abrogated by RNAi to p73 | Yes |
| Prodigiosin | DLD-1 (colorectal) | Subcutaneous (Aldefluor+ cells) | Not specified | Inhibition of xenograft tumor growth | Effect suppressed by p73 knockdown | Yes |
Note: While the p73-dependent in vivo efficacy of RETRA and Prodigiosin has been demonstrated, specific quantitative data on the percentage of tumor growth inhibition in p73 knockdown models from the available literature is limited, preventing a direct numerical comparison with this compound in this table.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: this compound Signaling Pathway.
Caption: In Vivo Efficacy Validation Workflow.
Experimental Protocols
Generation of p73 Knockdown DLD-1 Cells
Stable p73 knockdown in DLD-1 colorectal cancer cells is achieved through lentiviral transduction of short hairpin RNA (shRNA) targeting p73.
-
Vector: pLKO.1-puro vector containing a specific shRNA sequence targeting human p73.
-
Lentivirus Production: Co-transfection of the pLKO.1-p73-shRNA vector with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into a packaging cell line (e.g., HEK293T).
-
Transduction: DLD-1 cells are transduced with the collected lentiviral particles in the presence of polybrene (8 µg/mL) to enhance infection efficiency.
-
Selection: Transduced cells are selected with puromycin (1-10 µg/mL, concentration to be optimized for the specific cell line) to generate a stable p73 knockdown cell line.
-
Validation: Knockdown of p73 expression is confirmed by Western blot analysis.
In Vivo Xenograft Tumor Growth Assay
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Implantation: 5 x 10^6 DLD-1 cells (wild-type or p73 knockdown) are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flanks of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 3-5 mm in diameter), treatment is initiated. This compound is administered via intraperitoneal (i.p.) injection at a dose of 45 mg/kg every 5 days. The control group receives vehicle (e.g., DMSO).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width^2).
-
Endpoint Analysis: After a predetermined period (e.g., 15 days), mice are euthanized, and tumors are excised and weighed.
Conclusion
For researchers investigating novel cancer therapeutics targeting the p53 pathway, these findings highlight the critical importance of evaluating the p73 status of in vivo models. The use of p73 knockdown models, as detailed in this guide, provides a robust methodology for validating the on-target efficacy of compounds designed to reactivate p53 signaling through p73 activation. Further head-to-head in vivo studies with standardized protocols would be beneficial to more definitively compare the potency of this compound with alternative p73-activating compounds.
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
NSC59984 and CPT11 Combination Therapy: A Synergistic Approach to Combat Colorectal Cancer
For Immediate Release
A comprehensive analysis of preclinical data reveals a potent synergistic anti-tumor effect when combining the investigational drug NSC59984 with the established chemotherapeutic agent CPT11 (Irinotecan) in colorectal cancer models, particularly those with mutant p53. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this combination therapy against monotherapy, supported by experimental data, detailed protocols, and pathway visualizations.
The cornerstone of this synergistic interaction lies in the distinct mechanisms of action of the two compounds. CPT11, a topoisomerase I inhibitor, induces DNA damage, a common strategy in chemotherapy.[1][2] this compound, a small molecule, restores the p53 tumor suppressor pathway, which is often inactivated in cancer cells.[2][3] Specifically, this compound facilitates the degradation of mutant p53 protein and activates p73, a p53 family member, thereby re-engaging the cell's natural apoptosis and cell cycle arrest machinery.[3]
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of combining this compound and CPT11 has been quantitatively demonstrated in colorectal cancer cell lines. The combination leads to a significant reduction in cell viability compared to either agent alone. The synergy has been calculated using the Combination Index (CI) method, where a CI value less than 1 indicates a synergistic interaction.
| Cell Line | Treatment | Concentration (µM) | Cell Viability (% of Control) | Combination Index (CI) |
| SW480 (mutant p53) | This compound | 10 | 65% | - |
| CPT11 | 5 | 70% | - | |
| This compound + CPT11 | 10 + 5 | 30% | < 1 | |
| MRC-5 (normal fibroblast) | This compound + CPT11 | 10 + 5 | 85% | > 1 |
| Wi38 (normal fibroblast) | This compound + CPT11 | 10 + 5 | 90% | > 1 |
Table 1: In vitro cell viability of SW480 colorectal cancer cells and normal human fibroblast cells (MRC-5 and Wi38) after 72-hour treatment with this compound, CPT11, or the combination. A Combination Index (CI) of less than 1 in SW480 cells indicates a synergistic effect. In contrast, the CI is greater than 1 in normal cells, suggesting a lack of synergistic toxicity. Data is based on findings reported by Zhang et al., 2015.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the methodology used to assess the synergistic cytotoxic effects of this compound and CPT11 on colorectal cancer cells.
-
Cell Seeding: SW480 (human colorectal adenocarcinoma, mutant p53) and normal human fibroblast cells (MRC-5, Wi38) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, CPT11, or a combination of both. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The Combination Index (CI) is calculated using specialized software to determine the nature of the drug interaction (synergism, additivity, or antagonism).
In Vivo Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of the this compound and CPT11 combination in a mouse model.
-
Cell Implantation: 5 x 10⁶ SW480 cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) this compound alone, (3) CPT11 alone, and (4) this compound and CPT11 combination.
-
Drug Administration: this compound is administered intraperitoneally at a dose of 20 mg/kg daily, and CPT11 is administered intraperitoneally at a dose of 10 mg/kg every three days.
-
Tumor Monitoring: Tumor volume and body weight are measured every three days.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed between the different treatment groups.
Visualizing the Mechanism of Action
The synergistic effect of this compound and CPT11 is rooted in their complementary impact on cancer cell signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NSC59984: A Promising Small Molecule Targeting Mutant p53 in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the small molecule NSC59984, focusing on the cross-validation of its mechanism of action in various cancer types. It objectively compares its performance with other alternatives where data is available and provides detailed experimental protocols and supporting data for key assays.
Executive Summary
This compound is a promising anti-cancer compound that has been shown to selectively induce cell death in cancer cells harboring mutant p53. Its primary mechanism of action involves the degradation of mutant p53, leading to the reactivation of the p53 signaling pathway through p73 activation. A secondary mechanism involves the induction of reactive oxygen species (ROS) that triggers a signaling cascade culminating in mutant p53 degradation. While much of the research has focused on colorectal cancer, evidence is emerging for its activity in other cancer types. This guide synthesizes the current knowledge on this compound, providing a resource for researchers interested in its therapeutic potential and mechanism of action.
Comparison of this compound with Alternative Mutant p53 Reactivators
Direct head-to-head comparative studies of this compound with other well-known mutant p53 reactivators like PRIMA-1/APR-246 and MIRA-1 are limited in the current literature. The following tables summarize the available efficacy data for this compound and other compounds, compiled from various studies. It is important to note that these values were not determined in a single comparative experiment and thus should be interpreted with caution.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | p53 Status | EC50 (µM) of this compound |
| SW480 | Colorectal | R273H, P309S | 10.5 |
| DLD-1 | Colorectal | S241F | 12.1 |
| HCT116 | Colorectal | Wild-type | 25.3 |
| HCT116 p53-/- | Colorectal | Null | 8.38 |
| Hop92 | Lung | R175L | Not specified |
| RXF393 | Renal | R175H | Not specified |
| Other Mutant p53 Lines (n=9) | Various | Mutant | Mean: Not specified |
| Normal Fibroblast Cells (n=3) | Normal | Wild-type | >50 |
Table 2: In Vitro Efficacy of Alternative Mutant p53 Reactivators
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| APR-246 (PRIMA-1Met) | HNSCC cell lines | Head and Neck | Mutant | ~2.43 | [3] |
| PRIMA-1 | PANC-1 | Pancreatic | R273H | Induces apoptosis | [4] |
| PRIMA-1 | BxPC-3 | Pancreatic | Mutant | Induces apoptosis | [4] |
Mechanism of Action of this compound
This compound employs a dual, interconnected mechanism to induce cancer cell death, primarily centered on the degradation of mutant p53.
1. p73-Dependent Restoration of the p53 Pathway:
This compound induces the degradation of various forms of mutant p53 protein through the MDM2-mediated ubiquitin-proteasome pathway. This degradation releases the p53 family member, p73, from its inhibitory complex with mutant p53. The freed and activated p73 then acts as a transcription factor, upregulating p53 target genes such as p21, PUMA, and DR5, which ultimately leads to p73-dependent apoptosis in cancer cells. This mechanism appears to be specific to mutant p53-expressing cells, with minimal toxicity to normal cells with wild-type p53.
2. ROS-ERK2-MDM2 Signaling Axis:
This compound can also induce an increase in intracellular reactive oxygen species (ROS). This leads to the sustained phosphorylation and activation of ERK2. Activated ERK2 then phosphorylates MDM2 at serine-166, which enhances the binding of MDM2 to mutant p53, leading to its ubiquitination and subsequent degradation by the proteasome.
Cross-validation of this compound's Mechanism in Different Cancer Types
While the majority of research on this compound has been conducted in colorectal cancer cell lines (e.g., SW480, DLD-1), there is emerging evidence of its activity in other cancer types, suggesting a potentially broader applicability of its mechanism.
-
Esophageal Adenocarcinoma: One study demonstrated that this compound treatment of esophageal adenocarcinoma cells with a p53 R248W mutation restored wild-type p53 function. This suggests that the mechanism of action is not limited to the specific p53 mutations found in colorectal cancer cell lines.
-
Lung and Renal Cancer: Although detailed mechanistic studies are lacking, this compound has been tested against lung cancer (Hop92, p53 R175L) and renal cancer (RXF393, p53 R175H) cell lines, leading to the degradation of the respective mutant p53 proteins.
-
Pancreatic Cancer: this compound is mentioned as a small molecule that can induce the degradation of mutant p53 in the context of pancreatic cancer research, although specific studies detailing its efficacy and mechanism in pancreatic cancer models are still needed.
It is important to note that this compound can also induce apoptosis in cancer cells with wild-type p53 or no p53 (p53-null), suggesting a p53-independent mechanism of action may also be at play, possibly through the post-translational upregulation of p21.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Western Blot Analysis for Mutant p53 Degradation
This technique is used to determine the effect of this compound on the protein levels of mutant p53.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p53 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the levels of p53 protein. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
-
Conclusion
This compound is a compelling small molecule with a well-defined dual mechanism of action that centers on the degradation of mutant p53. While its efficacy has been most thoroughly demonstrated in colorectal cancer, preliminary evidence suggests its potential applicability across a broader range of cancer types. The lack of direct comparative studies with other mutant p53 reactivators highlights a critical gap in the current research landscape. Future studies should focus on head-to-head comparisons and further elucidation of its efficacy and mechanism in a wider array of cancer models to fully realize its therapeutic potential. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further exploring the promising anti-cancer properties of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Precise pancreatic cancer therapy through targeted degradation of mutant p53 protein by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of the Genotoxic Profile of NSC59984 and Other DNA-Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of NSC59984, a novel anti-cancer agent, with established DNA-damaging drugs: Etoposide, Doxorubicin, and Cisplatin. The information presented is based on available experimental data to assist researchers in evaluating its potential as a therapeutic candidate.
Executive Summary
This compound is a small molecule that restores p53 pathway signaling and induces the degradation of mutant p53.[1][2][3] Experimental evidence suggests that this compound exhibits minimal to no genotoxicity at therapeutically effective concentrations in several cancer cell lines.[4][5] This contrasts with traditional chemotherapeutic agents like Etoposide, Doxorubicin, and Cisplatin, which are known to induce significant DNA damage as a primary mechanism of their anti-tumor activity. This guide presents a comparative overview of their genotoxic effects, supported by data from key assays and detailed experimental protocols.
Data Presentation: Comparative Genotoxicity
The following table summarizes the genotoxic effects of this compound and other DNA-damaging agents as measured by common genotoxicity assays.
| Agent | Assay | Cell Line | Concentration | Result | Reference |
| This compound | γH2AX Assay | SW480, DLD-1 | Up to 50 µM | No significant increase in γH2AX foci | |
| γH2AX Assay | HCT116 | 12 µM | Increase in γH2AX foci | ||
| Etoposide | Micronucleus Assay | TK6 | 12.5 nM | Significant increase in micronuclei | |
| Comet Assay | CHO | Not Specified | Increase in % DNA in tail | ||
| γH2AX Assay | HeLa | Not Specified | 66% of γH2AX foci colocalized with 53BP1 | ||
| Doxorubicin | Micronucleus Assay | Human Lymphocytes | 0.01 µM | 5-fold increase in micronucleated cells | |
| Comet Assay | Human Lymphocytes | 0.2 µM | Tail Moment increased from ~0.6 to ~14 | ||
| γH2AX Assay | Not Specified | Not Specified | Induces γH2AX foci formation | ||
| Cisplatin | γH2AX Assay | Human Lymphocytes | Not Specified | Decreased number of induced γH2AX foci | |
| Comet Assay | Ovarian Carcinoma Cells | Not Specified | High degree of DNA damage | ||
| Micronucleus Assay | Human Lymphocytes | Not Specified | Not specified |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are provided below.
γH2AX Assay
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks (DSBs).
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the test compound (e.g., this compound, Etoposide, Doxorubicin, Cisplatin) at various concentrations for a specified duration. Include a vehicle-treated control group.
-
Cell Fixation and Permeabilization: After treatment, harvest the cells and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate the cells with a primary antibody against γH2AX (phosphorylated H2A.X at Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy and Image Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci per cell indicates the induction of DNA DSBs.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a versatile method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: After treatment with the test compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the intact DNA.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Visualization and Analysis: Examine the slides under a fluorescence microscope. Damaged DNA will migrate further in the electric field, creating a "comet tail." Quantify the extent of DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.
Micronucleus Assay
The micronucleus assay is used to detect chromosomal damage, which can result in the formation of micronuclei.
Protocol:
-
Cell Culture and Treatment: Treat cultured cells with the test compound at various concentrations. A positive control (e.g., a known clastogen like mitomycin C) and a negative control (vehicle) should be included.
-
Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Cell Harvesting and Slide Preparation: Harvest the cells by centrifugation and gently resuspend them in a hypotonic solution. Fix the cells with a methanol/acetic acid solution and drop them onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or acridine orange.
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group under a light microscope. Micronuclei are small, round, non-refractile bodies in the cytoplasm of the cells. An increase in the frequency of micronucleated cells indicates chromosomal damage.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound, which involves the activation of the p53 pathway and subsequent degradation of mutant p53.
Caption: this compound signaling pathway.
Experimental Workflow for Genotoxicity Assessment
The diagram below outlines a typical experimental workflow for assessing the genotoxicity of a compound.
References
- 1. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of NSC59984's specificity for mutant p53 over wild-type p53
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the small molecule NSC59984, focusing on its validated specificity for mutant tumor suppressor protein p53 over its wild-type counterpart. We present a comparative overview of its performance against other alternatives, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of its mechanism and validation.
Executive Summary
This compound has emerged as a promising therapeutic agent that selectively targets cancer cells harboring mutant p53. Experimental evidence demonstrates that this compound induces the degradation of various forms of mutant p53, thereby restoring p53 pathway signaling, while exhibiting a significantly lower cytotoxic effect on cells with wild-type p53. This guide will delve into the quantitative data supporting this specificity, outline the experimental methodologies used for its validation, and provide a visual representation of the underlying molecular pathways.
Data Presentation: this compound vs. Alternatives
The following table summarizes the cytotoxic effects (EC50 values) of this compound on a panel of human cancer cell lines with varying p53 statuses, as well as on normal human fibroblasts with wild-type p53. A lower EC50 value indicates a higher potency of the compound. For comparison, data for PRIMA-1, another well-known mutant p53 reactivator, is included.
| Compound | Cell Line | p53 Status | EC50/IC50 (µM) | Reference |
| This compound | Normal Fibroblasts (n=3) | Wild-Type | ~50 | [1][2] |
| Cancer Cells (WTp53, n=3) | Wild-Type | ~25-50 | [1][2] | |
| Cancer Cells (MTp53, n=9) | Mutant | ~5-15 | [1] | |
| JHUEM2 | Wild-Type | 4.2 | ||
| Hec1B | Mutant (R248Q) | 5.7 | ||
| p53-null HCT116 | Null | 8.38 | ||
| PRIMA-1 | PANC-1 | Mutant (R273H) | Selectively induced apoptosis compared to wild-type | |
| BxPC-3 | Mutant (Y220C) | Selectively induced apoptosis compared to wild-type | ||
| CAPAN-2 | Wild-Type | Less sensitive to apoptosis induction | ||
| Huh-7 | Mutant (Y220C) | ~40 (Minimum Inhibitory Concentration) |
Note: The EC50/IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from the cited literature to provide a comparative overview.
Mechanism of Action: this compound
This compound exerts its specific effect on mutant p53 through a distinct mechanism of action that leads to its degradation. This process is initiated by the induction of reactive oxygen species (ROS), which in turn activates the ERK2 signaling pathway. Activated ERK2 then phosphorylates MDM2, an E3 ubiquitin ligase, enhancing its ability to bind to mutant p53. This binding event tags mutant p53 for ubiquitination and subsequent degradation by the proteasome. This targeted degradation releases the p53 family member, p73, from its inhibitory complex with mutant p53, allowing p73 to activate p53 target genes and restore tumor suppressor functions.
Experimental Protocols
To validate the specificity of this compound for mutant p53, a series of key experiments are typically performed. Below are detailed protocols for these assays.
Cell Viability and EC50 Determination
This assay quantifies the cytotoxic effect of this compound on different cell lines.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves to calculate the EC50 values using a suitable software like GraphPad Prism.
Western Blot Analysis of p53 Protein Levels
This method is used to directly observe the effect of this compound on the protein levels of mutant and wild-type p53.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p53 (e.g., DO-1 or FL-393) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) of p53 and MDM2
This assay is used to determine if this compound enhances the interaction between mutant p53 and MDM2.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of ubiquitinated proteins. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against p53 or MDM2 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS sample buffer. Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2.
Chromatin Immunoprecipitation (ChIP) Assay for p53 Transcriptional Activity
This assay measures the binding of p53 (or p73) to the promoter regions of its target genes, indicating the restoration of its transcriptional activity.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against p53 or p73 overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known p53 target genes (e.g., p21, PUMA).
-
Data Analysis: Analyze the qPCR data to determine the enrichment of target gene promoters in the p53/p73 immunoprecipitated samples compared to the IgG control.
Conclusion
The available data strongly supports the specificity of this compound for inducing the degradation of mutant p53, while having a less pronounced effect on wild-type p53. This selectivity, coupled with its ability to restore p53 pathway signaling through p73 activation, makes this compound a compelling candidate for further investigation in the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate these findings and explore the full therapeutic potential of this compound.
References
Independent Investigations into NSC59984: A Comparative Analysis of Experimental Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental findings on the small molecule NSC59984 from independent laboratories. The focus is on the reproducibility and validation of its proposed mechanisms of action in cancer therapy, particularly its effects on the p53 signaling pathway.
The small molecule this compound has emerged as a compound of interest for its potential to reactivate the tumor suppressor functions of mutant p53, a protein frequently altered in human cancers. Initial groundbreaking research has elucidated a pathway by which this compound induces the degradation of mutant p53 and restores p53-like signaling. Subsequent independent investigation has provided further mechanistic insights, suggesting a direct interaction with the p53 protein. This guide synthesizes the quantitative data, experimental protocols, and proposed signaling pathways from these independent lines of research to offer a comprehensive view of the current understanding of this compound's activity.
Comparative Summary of Quantitative Data
The following tables summarize key quantitative findings from two independent research groups that have extensively studied this compound.
| Table 1: Cellular Potency of this compound in Cancer Cell Lines (El-Deiry Group) | |
| Cell Line | p53 Status |
| SW480 | R273H, P309S |
| DLD-1 | S241F |
| HCT116 | Wild-Type |
| p53-null HCT116 | Null |
| Normal Fibroblasts | Wild-Type |
Data extracted from studies by Zhang et al. demonstrating the preferential cytotoxicity of this compound towards cancer cells harboring mutant p53.[1]
| Table 2: Mass Spectrometric Analysis of this compound-p53 Adducts (Lane Group) | |
| p53 Cysteine Residue | Modification Detected |
| Cys124 | Yes |
| Cys229 | Yes |
| Cys182 | No significant modification |
| Cys275 | No significant modification |
Findings from Lane et al. indicating direct covalent modification of specific p53 cysteine residues by this compound.[2][3]
Proposed Mechanisms of Action: A Comparative Overview
Independent research efforts have led to two distinct, yet potentially complementary, proposed mechanisms for the action of this compound.
Mechanism 1: Indirect Mutant p53 Degradation via the ROS-ERK2-MDM2 Axis (El-Deiry Group)
Research from the El-Deiry laboratory suggests that this compound's anti-tumor effects are mediated through an indirect mechanism that leads to the degradation of mutant p53. This proposed signaling cascade is initiated by an increase in reactive oxygen species (ROS), which subsequently activates the ERK2 signaling pathway. Activated ERK2 then phosphorylates MDM2, an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of mutant p53. A key component of this model is the activation of p73, a p53 family member, which restores p53-like transcriptional activity and induces apoptosis.[1][4]
References
- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling NSC59984
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the compound NSC59984, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to empower your research while prioritizing safety.
This compound is a small molecule inhibitor of the p53-MDM2 interaction with potential applications in cancer therapy.[1] As with any potent compound, understanding its hazard profile and implementing rigorous safety measures are critical for protecting laboratory personnel.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Face Protection | A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes. | Provides a barrier to protect the entire face from splashes. |
| Body Protection | A fully buttoned, long-sleeved lab coat. A disposable gown is recommended when handling larger quantities or during potential splash situations. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood.[1] | If aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to use in experiments, is crucial to minimize exposure risks.
Step-by-Step Handling Protocol:
-
Preparation:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or a biological safety cabinet.
-
Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials, including the compound, solvents (this compound is soluble in DMSO[1]), and laboratory equipment, within the containment area.
-
-
Weighing and Reconstitution:
-
When weighing the powdered form, use a containment balance or a balance within the fume hood to prevent inhalation of airborne particles.
-
To reconstitute, slowly add the solvent to the vial containing the this compound powder to avoid splashing. Cap the vial and vortex or sonicate to ensure complete dissolution.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, and hazard symbols.
-
When transferring solutions, use Luer-Lok syringes and needles or other closed-system transfer devices to prevent leaks and spills.
-
Conduct all experimental procedures involving this compound within a designated and clearly marked area of the laboratory.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
For small spills, use a chemotherapy spill kit to absorb and decontaminate the area. Personnel cleaning the spill must wear appropriate PPE.
-
For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, sealed, and properly labeled container.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemotherapy waste bag. |
| Contaminated PPE (e.g., gloves, gown) | Remove PPE carefully to avoid self-contamination and dispose of it in the designated chemotherapy waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof hazardous waste container. |
All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision points and workflows.
This workflow outlines the critical stages of working with this compound, from initial preparation to final cleanup and disposal, ensuring a safe and compliant process.
This diagram illustrates the direct relationship between the identified hazards of this compound and the specific personal protective equipment required to mitigate those risks.
By adhering to these guidelines, researchers can confidently work with this compound, advancing scientific discovery while maintaining the highest standards of laboratory safety. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
